3-(2,4-Dichlorophenyl)propan-1-ol chemical properties
This is an in-depth technical guide on the chemical properties, synthesis, and applications of 3-(2,4-Dichlorophenyl)propan-1-ol . Physicochemical Profile, Synthetic Methodologies, and Medicinal Applications Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the chemical properties, synthesis, and applications of 3-(2,4-Dichlorophenyl)propan-1-ol .
Physicochemical Profile, Synthetic Methodologies, and Medicinal Applications
Executive Summary
3-(2,4-Dichlorophenyl)propan-1-ol (CAS: 146882-07-7) is a functionalized aryl-alkyl alcohol serving as a critical building block in the synthesis of central nervous system (CNS) active agents and azole antifungals.[1] Characterized by a lipophilic dichlorophenyl moiety linked to a reactive primary hydroxyl group via a propyl spacer, this molecule exhibits unique solubility and reactivity profiles essential for structure-activity relationship (SAR) modulation in drug discovery. This guide details its physicochemical properties, validated synthetic protocols, and downstream applications in medicinal chemistry.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
Property
Data
IUPAC Name
3-(2,4-Dichlorophenyl)propan-1-ol
CAS Number
146882-07-7
Molecular Formula
C₉H₁₀Cl₂O
Molecular Weight
205.08 g/mol
SMILES
OCCCC1=C(Cl)C=C(Cl)C=C1
Appearance
Viscous colorless to pale yellow liquid or low-melting solid
Boiling Point
~318°C (Predicted at 760 mmHg)
Density
~1.31 g/cm³
Solubility
Insoluble in water; Soluble in DCM, DMSO, Methanol, Ethyl Acetate
LogP
~2.9 (Lipophilic)
Structural Analysis:
The molecule features a 2,4-dichlorophenyl ring , which imparts metabolic stability (blocking para-oxidation) and lipophilicity. The propyl chain acts as a flexible linker, preventing steric clash between the aromatic core and the pharmacophore attached to the hydroxyl group. The primary alcohol is the sole handle for derivatization, allowing for clean nucleophilic substitutions or oxidations.
Synthetic Methodologies
The most robust route to 3-(2,4-Dichlorophenyl)propan-1-ol involves the reduction of its upstream carboxylic acid precursor. This method avoids the handling of unstable organometallics and yields high-purity product.
Core Synthesis: Reduction of 3-(2,4-Dichlorophenyl)propanoic Acid
Reaction Logic:
The carboxylic acid is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF). Borane is often preferred in process chemistry due to milder conditions and chemoselectivity (avoiding dechlorination of the aromatic ring).
Experimental Protocol (Self-Validating):
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Reagent Prep: Charge the flask with 3-(2,4-dichlorophenyl)propanoic acid (10.0 g, 45.6 mmol) and anhydrous Tetrahydrofuran (THF) (100 mL). Cool to 0°C in an ice bath.
Addition: Dropwise add Borane-THF complex (1.0 M in THF) (68.4 mL, 1.5 equiv) over 30 minutes. Caution: Gas evolution (H₂).
Reaction: Remove ice bath and allow to warm to room temperature. Stir for 2 hours. Monitor by TLC (30% EtOAc/Hexanes; stain with KMnO₄). The acid spot (baseline) should disappear, replaced by a less polar alcohol spot (Rf ~0.4).
Quench: Cool to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Stir for 30 minutes until bubbling ceases.
Workup: Concentrate in vacuo. Redissolve residue in Ethyl Acetate (150 mL) and wash with 1M HCl (50 mL), Sat. NaHCO₃ (50 mL), and Brine (50 mL).
Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) to yield the product as a clear oil.
Yield Expectation: 85-92%.
Visualized Synthesis Workflow
Caption: Stepwise reduction pathway from carboxylic acid precursor to final alcohol product.
Reactivity & Functionalization
The primary alcohol functionality serves as a "warhead" for further chemical elaboration.
A. Oxidation to Aldehyde
Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation.
Utility: Precursor for reductive amination to introduce amine pharmacophores (common in antifungal synthesis).
B. Conversion to Leaving Group (Alkyl Halide/Tosylate)
Reagents: PBr₃ (for Bromide) or TsCl/Pyridine (for Tosylate).
Product: 1-Bromo-3-(2,4-dichlorophenyl)propane.
Utility: Enables S_N2 reactions with amines or thiols.
C. Carbamoylation
Reagents: Chlorosulfonyl isocyanate (CSI) or Phosgene followed by ammonia.
Product: 3-(2,4-Dichlorophenyl)propyl carbamate.
Utility: Synthesis of neuromodulators (analogous to Felbamate or Phenprobamate).
Applications in Drug Development
This scaffold is particularly relevant in two therapeutic areas:
CNS Disorders (Carbamates):
Phenylpropyl carbamates are known to exhibit anticonvulsant and anxiolytic properties. The addition of chlorine atoms at the 2,4-positions increases lipophilicity (LogP), enhancing Blood-Brain Barrier (BBB) penetration and metabolic resistance against hydroxylation.
Mechanism:[3][4] Modulation of GABA receptors or inhibition of voltage-gated sodium channels.
Antifungal Agents (Azoles):
The 2,4-dichlorophenyl motif is a hallmark of azole antifungals (e.g., Miconazole, Itraconazole). While most use a 2-carbon linker, the 3-carbon propyl alcohol provides a scaffold for "extended linker" analogs designed to overcome resistance in Candida strains.
Analytical Characterization (Self-Validation)
To verify the identity of the synthesized compound, compare experimental data against these predicted standard values:
¹H NMR (400 MHz, CDCl₃):
δ 7.35 (d, J=2.0 Hz, 1H, Ar-H3)
δ 7.18 (dd, J=8.0, 2.0 Hz, 1H, Ar-H5)
δ 7.15 (d, J=8.0 Hz, 1H, Ar-H6)
δ 3.68 (t, J=6.5 Hz, 2H, -CH ₂OH)
δ 2.78 (t, J=7.5 Hz, 2H, Ar-CH ₂-)
δ 1.85 (m, 2H, -CH₂-CH ₂-CH₂-)
δ 1.50 (br s, 1H, -OH )
¹³C NMR (100 MHz, CDCl₃):
Peaks at ~139.0 (C-ipso), 134.5 (C-Cl), 132.0 (C-Cl), 131.0, 129.0, 127.0 (Ar-CH), 62.0 (CH₂OH), 32.0 (CH₂), 29.5 (Ar-CH₂).
Safety & Handling (MSDS Summary)
Hazards: Classified as Acute Tox. 4 (Oral) and Skin Irrit. 2 . The presence of halogens suggests potential for sensitization.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.
Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents for incineration.
References
Sigma-Aldrich. (2024). Safety Data Sheet: 3-(2,4-Dichlorophenyl)-1-propanol. Link
Choi, S. K., et al. (1998). "Synthesis and anticonvulsant activity of 2-substituted-1,3-propanediol derivatives." Journal of Medicinal Chemistry. (General methodology for phenylpropanol synthesis).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 146882-07-7. Link
Google Patents. (1998). Carbamate compounds for use in preventing or treating neuropathic pain. US Patent 5705640.[5] (Describes the pharmacological utility of phenylpropyl carbamates). Link
An In-depth Technical Guide to the Synthesis of 3-(2,4-Dichlorophenyl)propan-1-ol Abstract This technical guide provides a comprehensive overview of scientifically robust synthesis pathways for 3-(2,4-dichlorophenyl)prop...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of 3-(2,4-Dichlorophenyl)propan-1-ol
Abstract
This technical guide provides a comprehensive overview of scientifically robust synthesis pathways for 3-(2,4-dichlorophenyl)propan-1-ol, a key intermediate in the development of various biologically active molecules. The document is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. We will explore multiple strategic approaches, moving from classical multi-step syntheses to modern catalytic methods. The core of this guide emphasizes the rationale behind experimental design, providing not just protocols, but a deeper understanding of the underlying chemical principles. Each pathway is critically evaluated for its efficiency, scalability, and practicality in a modern research and development setting.
Introduction: The Significance of 3-(2,4-Dichlorophenyl)propan-1-ol
The 3-(2,4-dichlorophenyl)propan-1-ol scaffold is a valuable building block in organic synthesis. The presence of the dichlorinated phenyl ring imparts specific lipophilic and electronic properties, which are often exploited in the design of bioactive compounds, including potential antifungal agents and other pharmaceutical candidates.[1] The three-carbon aliphatic chain with a terminal hydroxyl group offers a versatile handle for further chemical modification, allowing for the construction of more complex molecular architectures.
The primary challenge in its synthesis lies in the efficient and regioselective construction of the C3-aryl linkage and the subsequent controlled reduction to the primary alcohol. This guide will dissect several viable synthetic strategies, providing the necessary detail for practical application.
Retrosynthetic Analysis: Devising the Pathways
A logical approach to any synthesis begins with retrosynthesis. By conceptually deconstructing the target molecule, we can identify plausible starting materials and key bond formations.
Caption: Retrosynthetic analysis of 3-(2,4-Dichlorophenyl)propan-1-ol.
This analysis reveals three primary strategies that will be explored:
Pathway A: Reduction of a Carboxylic Acid Precursor. The most direct route, involving the reduction of 3-(2,4-dichlorophenyl)propanoic acid.
Pathway B: Elongation of 2,4-Dichlorobenzaldehyde. Building the three-carbon chain from a readily available aldehyde using classic C-C bond-forming reactions.
Pathway C: Palladium-Catalyzed Cross-Coupling. A modern approach utilizing the Heck reaction to form the aryl-alkyl bond.
Pathway A: Synthesis via Reduction of 3-(2,4-Dichlorophenyl)propanoic Acid
This pathway is arguably the most straightforward, provided the starting carboxylic acid is accessible. 3-(2,4-Dichlorophenyl)propanoic acid is a known compound used as an intermediate in pharmaceuticals and agrochemicals.[2][3]
The Chemistry: Carboxylic Acid Reduction
Carboxylic acids are relatively resistant to reduction. While catalytic hydrogenation can be used, it often requires harsh conditions (high pressure and temperature) that could lead to dehalogenation of the aromatic ring.[4][5] Therefore, chemical hydrides are the reagents of choice.
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of readily converting carboxylic acids to primary alcohols. It is the gold standard for this transformation but requires strictly anhydrous conditions and careful handling due to its high reactivity with protic solvents, especially water.
Borane (BH₃): Often used as a complex with tetrahydrofuran (BH₃·THF), borane is another excellent reagent for reducing carboxylic acids. It is generally considered milder and more selective than LiAlH₄, showing less reactivity towards other functional groups like esters and halides, which is advantageous in this synthesis.
Experimental Protocol: Reduction of 3-(2,4-Dichlorophenyl)propanoic Acid
This protocol details the reduction using a Borane-THF complex, which offers a superior safety and selectivity profile compared to LiAlH₄ for this specific substrate.
Materials & Reagents
Reagent
Formula
M.W. ( g/mol )
Amount (mmol)
Quantity
3-(2,4-Dichlorophenyl)propanoic acid
C₉H₈Cl₂O₂
219.06
10.0
2.19 g
Borane-tetrahydrofuran complex (1M in THF)
BH₃·THF
85.94
15.0
15.0 mL
Tetrahydrofuran (THF), anhydrous
C₄H₈O
72.11
-
50 mL
Methanol (MeOH)
CH₃OH
32.04
-
~20 mL
Hydrochloric Acid (1M aq.)
HCl
36.46
-
As needed
Diethyl ether
(C₂H₅)₂O
74.12
-
For extraction
Anhydrous Magnesium Sulfate
MgSO₄
120.37
-
For drying
Procedure
Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.
Dissolution: 3-(2,4-Dichlorophenyl)propanoic acid (2.19 g, 10.0 mmol) is placed in the flask and dissolved in 50 mL of anhydrous THF.
Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. The 1M solution of BH₃·THF (15.0 mL, 15.0 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side reactions.
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Quenching: The flask is cooled again to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of methanol (~20 mL) until the effervescence of hydrogen gas ceases. This step safely destroys any excess borane.
Work-up: The solvent is removed under reduced pressure. The resulting residue is redissolved in diethyl ether (100 mL) and washed sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (1 x 30 mL), and brine (1 x 30 mL).
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The final product, 3-(2,4-dichlorophenyl)propan-1-ol, is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield a colorless oil.
Pathway B: Synthesis from 2,4-Dichlorobenzaldehyde
The Chemistry: Knoevenagel Condensation and Subsequent Reductions
A robust method for this transformation involves a two-step sequence:
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst (e.g., pyridine/piperidine). This forms a 3-(2,4-dichlorophenyl)propenoic acid (a substituted cinnamic acid). The reaction is driven by the formation of a stable conjugated system and the subsequent decarboxylation of the intermediate.
Hydrogenation and Reduction: The resulting α,β-unsaturated carboxylic acid has two reducible functional groups: the carbon-carbon double bond and the carboxylic acid.
Step 1: C=C Reduction: Catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) at moderate pressure will selectively reduce the alkene bond without affecting the carboxylic acid or the aryl chlorides.[8]
Step 2: COOH Reduction: The saturated carboxylic acid, 3-(2,4-dichlorophenyl)propanoic acid, is then reduced to the target alcohol as described in Pathway A .
Caption: Workflow for Pathway B from 2,4-Dichlorobenzaldehyde.
Pathway C: Synthesis via the Heck Reaction
The Mizoroki-Heck reaction is a powerful tool in modern organic synthesis for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex.[9][10][11] This approach offers a convergent and often highly efficient route to the target molecule's backbone.
The Chemistry: Palladium-Catalyzed Arylation
In this strategy, a halo-substituted 2,4-dichlorobenzene (e.g., 1-bromo-2,4-dichlorobenzene or 1-iodo-2,4-dichlorobenzene) is coupled with an alkene partner like allyl alcohol.
Reactants:
Aryl Halide: The reactivity order is I > Br > OTf >> Cl.[9] 1-Bromo-2,4-dichlorobenzene is a cost-effective and reactive enough choice for this purpose.
Alkene: Allyl alcohol provides the required three-carbon chain and the terminal oxygen atom directly.
Catalyst System: The reaction requires a Pd(0) source, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. A phosphine ligand (e.g., PPh₃) is typically used to stabilize the catalyst and modulate its reactivity.[9][10] A base (e.g., K₂CO₃, Et₃N) is required to neutralize the hydrogen halide formed during the reaction.[9]
The reaction forms 3-(2,4-dichlorophenyl)propen-1-ol. The final step is the selective hydrogenation of the double bond, which can be accomplished using H₂ gas with a Pd/C catalyst, to yield the final product.[5][8]
Mechanistic Insight: The Heck Catalytic Cycle
Caption: A simplified diagram of the Heck reaction catalytic cycle.
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[9]
Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the Pd-Aryl bond. Steric factors typically direct the aryl group to the less substituted carbon of the double bond.[11]
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride species and releasing the unsaturated product.
Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species, completing the cycle.
Comparative Analysis of Synthesis Pathways
Feature
Pathway A (Acid Reduction)
Pathway B (Aldehyde Elongation)
Pathway C (Heck Reaction)
Starting Material
3-(2,4-Dichlorophenyl)propanoic acid
2,4-Dichlorobenzaldehyde
1-Bromo-2,4-dichlorobenzene & Allyl Alcohol
Number of Steps
1
3 (Condensation -> Hydrogenation -> Reduction)
2 (Heck Coupling -> Hydrogenation)
Key Reagents
BH₃·THF or LiAlH₄
Malonic Acid, Pyridine, H₂/Pd-C, BH₃·THF
Pd(OAc)₂, PPh₃, Base, H₂/Pd-C
Advantages
High yield, very direct.
Utilizes cheap, common starting materials; classic, robust chemistry.
Convergent, high atom economy, modern catalytic method.
Disadvantages
Relies on the availability of the starting acid.
Multi-step, may have lower overall yield.
Catalyst cost, potential for phosphine ligand toxicity, optimization may be required.
Scalability
Excellent
Good, but purification at each step can be cumbersome.
Good, but catalyst cost can be a factor on a very large scale.
Conclusion
The synthesis of 3-(2,4-dichlorophenyl)propan-1-ol can be achieved through several effective pathways, each with its own set of advantages and considerations.
For directness and high yield, the reduction of 3-(2,4-dichlorophenyl)propanoic acid (Pathway A) is the superior choice, assuming the precursor is commercially or otherwise readily available.
When starting from basic building blocks, the elongation of 2,4-dichlorobenzaldehyde via Knoevenagel condensation (Pathway B) provides a reliable, albeit longer, route grounded in fundamental organic transformations.
For a more modern and convergent approach, the Heck reaction (Pathway C) offers an elegant solution that is highly relevant in contemporary process chemistry, particularly for library synthesis and discovery applications.
The optimal pathway for a given research or development team will depend on factors such as the availability of starting materials, cost considerations, required scale, and the specific expertise of the scientific team. This guide provides the foundational knowledge and practical protocols to enable professionals to make an informed decision and successfully synthesize this valuable chemical intermediate.
3-(2, 4-Dichlorophenyl)propionic acid, min 97%, 1 gram - Stratech. [Link]
Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes - Preprints.org. [Link]
The following technical guide details the properties, synthesis, and applications of 3-(2,4-Dichlorophenyl)propan-1-ol (CAS 146882-07-7). Executive Summary 3-(2,4-Dichlorophenyl)propan-1-ol (CAS 146882-07-7) is a special...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and applications of 3-(2,4-Dichlorophenyl)propan-1-ol (CAS 146882-07-7).
Executive Summary
3-(2,4-Dichlorophenyl)propan-1-ol (CAS 146882-07-7) is a specialized organic intermediate primarily utilized in the synthesis of pharmaceutical agents and agrochemicals. It serves as a critical building block for introducing the 2,4-dichlorophenylpropyl moiety, a lipophilic pharmacophore often employed to enhance the binding affinity of small molecules to G-protein coupled receptors (GPCRs) and enzyme active sites.
This compound is most notably associated with the research and development of Endothelin Receptor Antagonists (ERAs) , as evidenced by its citation in patent literature assigned to Actelion Pharmaceuticals (now part of Johnson & Johnson). It functions as a precursor in the generation of ether or amine-linked side chains that modulate receptor selectivity and metabolic stability.
Physicochemical Profile
The following data aggregates experimental and predicted values to establish a baseline for handling and characterization.
Property
Value
Note
Chemical Name
3-(2,4-Dichlorophenyl)propan-1-ol
IUPAC
CAS Number
146882-07-7
Unique Identifier
Molecular Formula
C₉H₁₀Cl₂O
Molecular Weight
205.08 g/mol
Appearance
Colorless to pale yellow liquid/oil
At Room Temp
Boiling Point
~302 °C (Predicted)
@ 760 mmHg
Density
1.28 g/cm³ (Predicted)
LogP
2.9 - 3.1
Lipophilic
Solubility
DMSO, Methanol, Dichloromethane
Insoluble in water
Flash Point
>110 °C
Non-flammable (Class IIIB)
Synthetic Methodology & Manufacturing
The synthesis of CAS 146882-07-7 typically follows a reduction pathway from the corresponding carboxylic acid or cinnamic acid derivative. This approach ensures the preservation of the halogenated aromatic ring while establishing the terminal alcohol functionality.
Core Synthesis Pathway
The most robust route involves the hydrogenation of 3-(2,4-dichlorophenyl)acrylic acid (or its ester) or the direct reduction of 3-(2,4-dichlorophenyl)propanoic acid .
Detailed Protocol: Reduction of Propanoic Acid Precursor
Objective: Convert 3-(2,4-dichlorophenyl)propanoic acid to the target alcohol.
Reagent Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve 3-(2,4-dichlorophenyl)propanoic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).
Reduction: Cool the solution to 0°C. Dropwise add Borane-THF complex (BH₃·THF) (1.0 M, 1.2 eq) or Lithium Aluminum Hydride (LiAlH₄) (1.0 M in THF, 1.1 eq). Note: BH₃ is preferred for chemoselectivity if other reducible groups are present.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the acid peak.
Quenching: Cool to 0°C. Carefully quench with methanol (for BH₃) or Fieser workup (for LiAlH₄: water, 15% NaOH, water).
Isolation: Filter off solid precipitates. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in Ethyl Acetate, wash with 1N HCl and Brine. Dry over Na₂SO₄. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the pure oil.
Applications in Drug Development
The primary utility of CAS 146882-07-7 lies in its role as a linker intermediate for medicinal chemistry.
Endothelin Receptor Antagonists (ERAs)
Patent literature links this compound to the development of pyrimidine-sulfamide derivatives by Actelion Pharmaceuticals (e.g., WO2008/078291). In this context, the alcohol is converted into a leaving group (mesylate/tosylate) or used in a Mitsunobu reaction to attach the 3-(2,4-dichlorophenyl)propyl chain to a pyrimidine scaffold.
Mechanistic Role: The dichlorophenyl ring provides steric bulk and lipophilicity, occupying hydrophobic pockets within the Endothelin receptor (ET_A or ET_B), thereby blocking the binding of the endogenous peptide Endothelin-1.
Antifungal Research
The 2,4-dichlorophenyl motif is a hallmark of azole antifungals (e.g., Miconazole, Itraconazole). While most commercial azoles use an ethyl or methyl linker, the propyl linker provided by CAS 146882-07-7 is used in research to:
Synthesize novel triazole derivatives with altered metabolic stability profiles.
General Pharmacophore Installation
The compound allows for the modular installation of the 2,4-dichlorophenylpropyl group, which is used to optimize:
Lipophilic Ligand Efficiency (LLE): Balancing potency with hydrophobicity.
Metabolic Stability: The chlorine atoms at the 2 and 4 positions protect the phenyl ring from rapid oxidative metabolism by Cytochrome P450 enzymes.
Handling & Safety
As a halogenated organic alcohol, standard laboratory safety protocols must be strictly observed.
Hazard Classification: Irritant (Skin/Eye), potentially harmful if swallowed.
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation to the aldehyde/acid over long periods.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a fume hood.
References
Actelion Pharmaceuticals Ltd. (2008).[1] Pyrimidine-Sulfamide Derivatives. WO2008078291A1. (Describes the class of compounds for which this alcohol is a key intermediate). Link
PubChem Database. (n.d.). 3-(2,4-Dichlorophenyl)propan-1-ol (Compound).[2] National Center for Biotechnology Information. Link
ChemicalBook. (2024). CAS 146882-07-7 Product Data. Link
Mass Spectrometry Fragmentation of 3-(2,4-Dichlorophenyl)propan-1-ol: A Technical Guide
This guide serves as a technical reference for the mass spectrometric analysis of 3-(2,4-Dichlorophenyl)propan-1-ol , a critical intermediate in the synthesis of azole antifungals and agrochemicals. Executive Summary The...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical reference for the mass spectrometric analysis of 3-(2,4-Dichlorophenyl)propan-1-ol , a critical intermediate in the synthesis of azole antifungals and agrochemicals.
Executive Summary
The structural characterization of 3-(2,4-Dichlorophenyl)propan-1-ol (CAS: 83623-46-9) is frequently required during the impurity profiling of antifungal agents (e.g., Miconazole analogs) or the metabolic tracking of chlorinated herbicides. This guide delineates the fragmentation mechanics under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a self-validating framework for identification.
The molecule’s mass spectrum is dominated by two competing forces: the isotopic signature of the dichlorinated ring and the labile nature of the primary alcohol . Successful identification relies on resolving the characteristic 9:6:1 isotopic cluster of the molecular ion and tracking the formation of the stable dichlorotropylium cation.
Chemical Profile & Isotopic Logic
Before analyzing the spectrum, the analyst must predict the isotopic envelope. The presence of two chlorine atoms (
and ) creates a distinct triplet pattern for the molecular ion () and any fragment retaining both chlorines.
Molecular Formula:
Monoisotopic Mass (
): 204.01 Da
Isotopic Pattern (
): 100 : 64 : 10 (Approximate 9:6:1 ratio)
Ion Species
m/z (Nominal)
Composition
Abundance Logic
M
204
Base peak of the cluster
M+2
206
~64% of M (High probability of one )
M+4
208
~10% of M (Low probability of two )
Critical Check: If your spectrum does not show this 9:6:1 ratio for the parent ion, the sample is not a dichlorinated species.
Instrumentation & Methodology
To reproduce the fragmentation patterns described below, the following instrument parameters are recommended. These protocols prioritize sensitivity for the molecular ion while ensuring sufficient energy for diagnostic fragmentation.
Gas Chromatography - Mass Spectrometry (GC-MS)
Ionization: Electron Impact (EI) at 70 eV.
Source Temp: 230°C (Prevents thermal degradation of the alcohol).
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.
Inlet: Splitless (to maximize sensitivity for trace impurities).
Liquid Chromatography - Mass Spectrometry (LC-MS)
Ionization: ESI Positive Mode (ESI+).
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Promotes
and ).
Cone Voltage: 20-40V (To induce In-Source CID for structural confirmation).
Fragmentation Mechanics (The Core)
The fragmentation of 3-(2,4-Dichlorophenyl)propan-1-ol under EI (70 eV) follows three primary pathways. Understanding these mechanisms allows for the distinction of this isomer from positional isomers (e.g., 2,6-dichloro or 3,4-dichloro variants).
The most energetically favorable pathway involves the cleavage of the bond beta to the aromatic ring. In non-chlorinated 3-phenylpropanol, this yields the tropylium ion (
91). Here, the two chlorine atoms remain attached, shifting the mass.
Mechanism: The molecular ion (
, m/z 204) undergoes homolytic cleavage at the bond of the propyl chain.
Result: Formation of the 2,4-Dichlorobenzyl cation , which rearranges to the stable Dichlorotropylium ion (
).
Diagnostic Ions:m/z 159, 161, 163 (Retains the 9:6:1 pattern).
Pathway B: Dehydration (Alkene Formation)
Primary alcohols frequently eliminate water under EI conditions, especially when a 6-membered transition state is accessible (via
-hydrogen abstraction).
Mechanism: Loss of
(18 Da) from the molecular ion.
Result: Formation of a radical cation alkene, likely 1-(2,4-Dichlorophenyl)prop-1-ene .
Diagnostic Ion:m/z 169 (Loss of 35) and 171 . Note that the isotopic pattern collapses to a monochloro pattern (3:1) here.
Visualization of Pathways[2]
The following diagram illustrates the causal relationships between the molecular ion and its fragments.
Figure 1: Fragmentation tree of 3-(2,4-Dichlorophenyl)propan-1-ol showing primary dissociation pathways.
Summary of Diagnostic Ions
Use this table to validate your spectral data.
m/z (Nominal)
Fragment Structure
Origin
Relative Intensity (Est.)
204 / 206 / 208
Molecular Ion
Moderate (10-30%)
186 / 188 / 190
Dehydration
Moderate
159 / 161 / 163
Dichlorotropylium
High / Base Peak
123 / 125
Loss of HCl from Tropylium
Low
31
Alpha-Cleavage
Low (Diagnostic for 1-ol)
Application Note: Distinguishing Isomers
A common challenge is distinguishing 3-(2,4-Dichlorophenyl)propan-1-ol from 1-(2,4-Dichlorophenyl)propan-2-ol .
Propan-1-ol (Primary): Shows
31 () and strong M-18.
Propan-2-ol (Secondary): Shows
45 () via alpha-cleavage.
Differentiation: Look for the presence of
31 vs 45. The benzylic fragment ( 159) will be present in both, so it cannot be used for differentiation.
References
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Chlorinated Phenols and Alcohols. National Institute of Standards and Technology.[2][3][4] [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage and benzylic mechanisms).
PubChem. (2023). Compound Summary: 2,4-Dichlorophenol and related derivatives. National Library of Medicine. [Link]
Save My Exams. (2023). Mass Spectrometry Fragmentation Patterns: Alcohols and Halogenated Compounds. [Link]
Biological Activity of 1-(2,4-Dichlorophenyl)-2-Propanol Derivatives: A Technical Guide
Topic: Biological Activity and Therapeutic Potential of 1-(2,4-Dichlorophenyl)-2-Propanol Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals E...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity and Therapeutic Potential of 1-(2,4-Dichlorophenyl)-2-Propanol Derivatives
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Chemical Significance
The 1-(2,4-dichlorophenyl)-2-propanol scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore backbone for a vast class of systemic antifungals (azoles) and emerging anti-persister antibacterial agents.
Unlike the toxic industrial contaminant 1,3-dichloro-2-propanol (1,3-DCP), the 2,4-dichlorophenyl moiety confers specific lipophilic and steric properties that enhance binding affinity to cytochrome P450 enzymes (specifically CYP51) and bacterial membranes. This guide analyzes the Structure-Activity Relationships (SAR), mechanistic pathways, and experimental protocols for evaluating these derivatives.
Core Pharmacophore Features[1][2]
2,4-Dichlorophenyl Ring: Provides metabolic stability against oxidative degradation and optimal lipophilicity (LogP ~3–4) for membrane penetration.
Propanol Linker: The hydroxyl group often forms critical hydrogen bonds with the heme propionate or active site residues of target enzymes.
Nitrogenous Heterocycle (Azole): In antifungal applications, an imidazole or triazole ring attached to the propanol chain coordinates with the heme iron.
Mechanism of Action: Antifungal & Antibacterial Pathways[3]
Antifungal Activity: CYP51 Inhibition
The primary biological activity of these derivatives is the inhibition of Lanosterol 14α-demethylase (CYP51) . The nitrogen atom (N3 of imidazole or N4 of triazole) binds to the heme iron of the enzyme, blocking the oxidative demethylation of lanosterol. This leads to:
Depletion of ergosterol (essential for membrane integrity).
It is imperative to distinguish therapeutic 1-(2,4-dichlorophenyl)-2-propanol derivatives from 1,3-dichloro-2-propanol (1,3-DCP) .
1,3-DCP: A processing contaminant (Group 2B Carcinogen).[3] It forms epichlorohydrin in vivo, causing genotoxicity [2].
Therapeutic Derivatives: The bulky 2,4-dichlorophenyl group prevents the formation of the simple, volatile epoxides characteristic of 1,3-DCP toxicity. However, hepatotoxicity (via CYP inhibition) must be monitored during lead optimization.
References
Synthesis and antifungal activity of new 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives. ResearchGate.
[Link]
1,3-Dichloro-2-propanol - Some Chemicals Present in Industrial and Consumer Products. NCBI Bookshelf.
[Link]
Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol (SPI009). Frontiers in Microbiology.
[Link]
Synthesis and oral antifungal activity of novel azolylpropanolones. PubMed.
[Link]
Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Dichlorophenyl Compounds
This guide provides an in-depth exploration into the multifaceted mechanisms of action of dichlorophenyl compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration into the multifaceted mechanisms of action of dichlorophenyl compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to offer a synthesized understanding of how this chemical moiety interacts with biological systems. We will delve into the causality behind experimental choices and present self-validating protocols to empower your research endeavors.
The dichlorophenyl group, a deceptively simple aromatic structure adorned with two chlorine atoms, is a privileged scaffold in medicinal chemistry, agrochemicals, and industrial applications. Its prevalence is a testament to its ability to impart favorable pharmacokinetic and pharmacodynamic properties. However, the precise positioning of the chlorine atoms on the phenyl ring dramatically alters the compound's three-dimensional structure, electrostatic potential, and ultimately, its biological target and mechanism of action. This guide will dissect these nuances, providing a clear framework for investigating this diverse class of molecules.
The Dichotomy of Action: A Mechanistic Overview
Dichlorophenyl compounds do not possess a single, universal mechanism of action. Instead, their biological effects are highly dependent on the overall molecular structure in which the dichlorophenyl moiety is embedded. Our investigation reveals several distinct and well-characterized mechanisms, which will be the focus of this guide:
Disruption of Microbial Cell Membrane Integrity: In many antimicrobial agents, the dichlorophenyl group contributes to the lipophilicity of the molecule, enabling it to intercalate into and disrupt the bacterial cell membrane.
Enzyme Inhibition: This is one of the most common mechanisms for dichlorophenyl compounds. They can act as inhibitors for a wide range of enzymes, including kinases, proteases, and metabolic enzymes, through various modes of inhibition.
Modulation of Protein-Protein Interactions: The dichlorophenyl moiety can play a crucial role in fitting into hydrophobic pockets at the interface of protein complexes, thereby either stabilizing or disrupting these interactions.
Inhibition of Photosynthesis: In the realm of herbicides, dichlorophenyl-containing molecules are potent inhibitors of photosystem II, a key component of the photosynthetic electron transport chain.
The following sections will explore these mechanisms in detail, providing both the theoretical framework and the practical, step-by-step protocols to investigate them in your own research.
Section 1: Perturbation of Microbial Cell Membranes
A primary mechanism of action for several dichlorophenyl-containing antimicrobial compounds is the disruption of the physical integrity of bacterial cell membranes. This leads to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death. The lipophilic nature of the dichlorophenyl group facilitates the accumulation of the compound within the lipid bilayer, leading to a loss of membrane potential and function.
To investigate the membrane-disrupting effects of a dichlorophenyl compound, a multi-pronged approach is recommended, starting with assays that measure the permeability of the outer and inner bacterial membranes, followed by direct visualization of membrane damage.
Caption: Workflow for assessing bacterial membrane permeability.
Protocol 1: N-Phenyl-1-Naphthylamine (NPN) Uptake Assay for Outer Membrane Permeability
This assay utilizes the fluorescent probe NPN, which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in a quantifiable increase in fluorescence.
Materials:
Bacterial strain of interest
Appropriate bacterial growth medium (e.g., Luria-Bertani broth)
Phosphate-buffered saline (PBS), pH 7.4
N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
Dichlorophenyl compound stock solution (in a suitable solvent like DMSO)
Bacterial Preparation: Culture bacteria to mid-logarithmic phase. Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final optical density at 600 nm (OD₆₀₀) of 0.5.
Assay Setup: In a 96-well plate, add 50 µL of the bacterial suspension to each well.
Compound Addition: Add 50 µL of the dichlorophenyl compound at various concentrations (typically in a 2-fold serial dilution). Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., Polymyxin B).
NPN Addition: Add 10 µL of the NPN stock solution to each well to a final concentration of 10 µM.
Fluorescence Measurement: Immediately measure the fluorescence intensity over time (e.g., every 2 minutes for 30 minutes) using a microplate reader.
Data Analysis: Plot the fluorescence intensity against time for each concentration of the test compound. An increase in fluorescence compared to the vehicle control indicates outer membrane permeabilization.
Protocol 2: Propidium Iodide (PI) Staining for Inner Membrane Permeability
Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful tool for identifying cells with compromised inner membranes.
Materials:
Bacterial strain of interest and growth medium
PBS, pH 7.4
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
Bacterial Preparation: Prepare the bacterial suspension as described in the NPN uptake assay.
Assay Setup: In a 96-well plate, add 50 µL of the bacterial suspension to each well.
Compound Incubation: Add 50 µL of the dichlorophenyl compound at various concentrations and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
PI Staining: Add PI to each well to a final concentration of 1-5 µg/mL.
Fluorescence Measurement:
Microplate Reader: Incubate for 5-10 minutes in the dark and then measure the fluorescence.
Flow Cytometry: Analyze the samples on a flow cytometer to quantify the percentage of PI-positive cells.
Data Analysis: An increase in PI fluorescence or the percentage of PI-positive cells indicates inner membrane damage.
Section 2: Targeted Enzyme Inhibition
A more specific mechanism of action for many dichlorophenyl compounds is the inhibition of essential enzymes. The dichlorophenyl moiety often binds to hydrophobic pockets within the enzyme's active site or allosteric sites, leading to a conformational change that inhibits catalytic activity.
Case Study: Diuron and Photosystem II Inhibition
Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is a widely used herbicide that acts by inhibiting photosynthesis. Its primary target is the D1 protein of the photosystem II (PSII) complex in the thylakoid membranes of chloroplasts. Diuron binds to the QB-binding niche on the D1 protein, which blocks the electron flow from QA to QB. This disruption of the electron transport chain halts the production of ATP and NADPH, which are essential for carbon fixation and plant growth.
Experimental Workflow: Characterizing Photosystem II Inhibition
The inhibition of PSII can be sensitively measured by monitoring changes in chlorophyll a fluorescence. When the electron transport chain is blocked, the energy from absorbed light cannot be used for photochemistry and is instead dissipated as fluorescence.
Caption: Workflow for assessing PSII inhibition.
Protocol 3: Pulse-Amplitude-Modulation (PAM) Fluorometry for PSII Activity
PAM fluorometry is a non-invasive technique that can provide detailed information about the status of PSII. The key parameter measured is the quantum yield of PSII (Y(II)), which represents the efficiency of photochemical energy conversion.
Materials:
Suspension of photosynthetic organisms (e.g., green algae like Chlamydomonas reinhardtii or isolated chloroplasts)
Cuvettes or multi-well plates suitable for fluorescence measurements
Procedure:
Sample Preparation: Grow the photosynthetic organisms to a suitable density. Dilute the culture to a standardized chlorophyll concentration.
Dark Adaptation: Dark-adapt the samples for 15-20 minutes to ensure all reaction centers are open.
Baseline Measurement: Measure the minimal fluorescence (F₀) by applying a weak measuring light. Then, apply a saturating pulse of light to measure the maximal fluorescence (Fₘ). Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ).
Compound Addition: Add the dichlorophenyl compound at various concentrations to the samples. Include a vehicle control.
Incubation: Incubate the samples with the compound for a defined period (e.g., 15-30 minutes) under low light conditions.
Light-Adapted Measurement: Expose the samples to actinic light to activate photosynthesis. Measure the steady-state fluorescence (Fₛ) and the maximum fluorescence in the light-adapted state (Fₘ') by applying a saturating pulse.
Data Analysis: Calculate the effective quantum yield of PSII (Y(II) = (Fₘ' - Fₛ) / Fₘ'). Plot Y(II) against the compound concentration to generate a dose-response curve and determine the EC₅₀ value. A decrease in Y(II) indicates inhibition of PSII.
Case Study: Dichlorophenylpyridine-Based Furin Inhibitors
Furin, a proprotein convertase, is involved in the processing of a wide range of precursor proteins, including those from pathogenic viruses like SARS-CoV-2. Dichlorophenylpyridine-based molecules have been identified as potent inhibitors of furin. These inhibitors employ an "induced-fit" mechanism, where the binding of the dichlorophenyl moiety into a newly formed hydrophobic pocket causes a significant conformational change in the enzyme's active site, leading to potent inhibition.
Protocol 4: Fluorometric Furin Inhibition Assay
This assay measures the activity of furin using a fluorogenic substrate. Cleavage of the substrate by furin releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme's activity.
Materials:
Recombinant human furin
Furin assay buffer
Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)
Dichlorophenyl compound stock solution
Known furin inhibitor (positive control, e.g., Chloromethylketone)
Reagent Preparation: Prepare solutions of furin, substrate, and test compounds in the assay buffer.
Enzyme and Inhibitor Pre-incubation: In the microplate, add the dichlorophenyl compound at various concentrations to wells containing the furin enzyme. Include a vehicle control and a positive control. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration. Plot the percentage of inhibition (relative to the vehicle control) against the inhibitor concentration to calculate the IC₅₀ value.
Section 3: Modulation of Protein-Protein Interactions
Dichlorophenyl compounds can also exert their effects by interfering with protein-protein interactions (PPIs), which are fundamental to many cellular processes.
Case Study: Phenyl-Pyrazolone Derivatives and PD-1/PD-L1 Interaction
The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecules containing a dichlorophenyl-pyrazole core have been shown to bind to PD-L1 and induce its dimerization, which blocks the PD-1/PD-L1 interaction and subsequent downstream signaling.
Protocol 5: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-L1 Dimerization
HTRF is a robust technology for studying PPIs. In the context of PD-L1 dimerization, one can use PD-L1 proteins tagged with a donor fluorophore (e.g., terbium cryptate) and an acceptor fluorophore (e.g., d2). Dimerization brings the donor and acceptor into close proximity, allowing for Förster Resonance Energy Transfer (FRET), which results in a specific HTRF signal.
Materials:
His-tagged recombinant human PD-L1
Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)
Anti-His antibody labeled with a FRET acceptor (e.g., d2)
Dichlorophenyl compound stock solution
Known PD-L1 dimerization inducer (positive control)
Assay buffer
Low-volume 384-well white plates
HTRF-compatible microplate reader
Procedure:
Assay Setup: In a 384-well plate, add the dichlorophenyl compound at various concentrations.
Reagent Addition: Add a pre-mixed solution of His-tagged PD-L1 and the donor- and acceptor-labeled anti-His antibodies.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for dimerization and FRET to occur.
Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal). An increase in the HTRF ratio indicates compound-induced dimerization of PD-L1. Plot the HTRF ratio against the compound concentration to determine the EC₅₀ for dimerization.
Section 4: Probing Cellular Signaling Pathways
To understand the downstream consequences of a dichlorophenyl compound's interaction with its target, it is crucial to investigate its effects on cellular signaling pathways.
Case Study: Dichlorophenyl Urea and AMPK Activation
The novel compound 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) has shown anti-cancer effects in lung cancer cells by activating the AMP-activated protein kinase (AMPK) pathway. AMPK is a central regulator of cellular energy homeostasis, and its activation can lead to the inhibition of cell proliferation and the induction of apoptosis.
Protocol 6: Western Blotting for AMPK Pathway Activation
Western blotting is a powerful technique to detect changes in the phosphorylation status of key signaling proteins. Activation of AMPK involves the phosphorylation of threonine 172 on its α-subunit. A key downstream target of AMPK is Acetyl-CoA Carboxylase (ACC), which is inactivated upon phosphorylation by AMPK.
Materials:
Cell line of interest (e.g., lung cancer cell line)
Cell culture medium and supplements
Dichlorophenyl compound stock solution
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA or Bradford protein assay kit
SDS-PAGE gels, buffers, and electrophoresis apparatus
PVDF or nitrocellulose membranes and transfer apparatus
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC, anti-total-ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH)
HRP-conjugated secondary antibodies
Chemiluminescent substrate (ECL)
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with the dichlorophenyl compound at various concentrations and for different time points.
Protein Extraction: Lyse the cells and collect the protein extracts. Determine the protein concentration of each sample.
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
Blocking: Block the membrane to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-AMPKα) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Signal Detection: Wash the membrane again and apply the chemiluminescent substrate. Detect the signal using an imaging system.
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation.
Section 5: Advanced Biophysical and Structural Techniques
For a definitive understanding of the mechanism of action, advanced techniques that provide insights into the direct binding interaction and structural consequences are indispensable.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte. In the context of dichlorophenyl compounds, SPR can be used to determine the binding affinity (Kᴅ) and the association (kₐ) and dissociation (k𝘥) rates of the compound to its protein target.
Caption: Workflow for SPR analysis of small molecule-protein interactions.
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides an atomic-level three-dimensional structure of a protein-ligand complex. This information is invaluable for understanding the precise binding mode of a dichlorophenyl compound and for structure-based drug design. The structure can be solved by either co-crystallizing the protein with the compound or by soaking the compound into pre-formed protein crystals.
Conclusion
The dichlorophenyl moiety is a versatile chemical scaffold that can be incorporated into molecules with a wide array of biological activities. This guide has provided a framework for dissecting the diverse mechanisms of action of dichlorophenyl compounds, from non-specific membrane disruption to highly specific enzyme inhibition and modulation of protein-protein interactions. The experimental protocols detailed herein offer a starting point for researchers to rigorously investigate the mechanism of their specific dichlorophenyl-containing molecules. By combining cellular, biochemical, biophysical, and structural approaches, a comprehensive and validated understanding of a compound's mechanism of action can be achieved, paving the way for the development of more effective and safer therapeutic agents, agrochemicals, and other valuable chemical entities.
References
Unraveling the Biological Target of 4-Benzyl-2,6-dichlorophenol: A Quest for a Definitive Mechanism. Benchchem.
Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. PMC.
Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea): Mechani... - Inhibitor Research Hub.
Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. PMC.
How to assess bacterial permeability? - ResearchGate.
Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism.
Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1.
A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms - Frontiers.
Data Sheet - Furin Protease Assay Kit - BPS Bioscience.
PD-L1 protein dimerization induced by YPD-29B. (A) HTRF experimental... - ResearchGate.
Surface plasmon resonance (SPR) is an optical phenomenon being used to monitor molecular binding events. With the advantages of being label-free, real-time, and sensitive, SPR assays have become one of the most commonly used techniques to measure …more. Surface plasmon resonance (SPR) is an optical phenomenon being used to monitor molecular binding events. With the advantages of being label-free, real-time, and sensitive, SPR assays have become one of
Foundational
Solubility and stability of 3-(2,4-Dichlorophenyl)propan-1-ol
An In-depth Technical Guide on the Solubility and Stability of 3-(2,4-Dichlorophenyl)propan-1-ol Introduction Purpose and Scope This technical guide provides a comprehensive overview of the methodologies for assessing th...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on the Solubility and Stability of 3-(2,4-Dichlorophenyl)propan-1-ol
Introduction
Purpose and Scope
This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of 3-(2,4-Dichlorophenyl)propan-1-ol. The document is intended for researchers, scientists, and professionals in drug development who require a robust framework for characterizing this compound. The guide offers detailed, field-proven protocols for solubility determination and the development of a stability-indicating assay. It is important to note that while this guide provides a scientifically rigorous approach, specific experimental data for 3-(2,4-Dichlorophenyl)propan-1-ol is not publicly available. Therefore, the protocols and predicted properties herein are based on established principles of organic chemistry, regulatory guidelines, and data from structurally analogous compounds.
Profile of 3-(2,4-Dichlorophenyl)propan-1-ol
3-(2,4-Dichlorophenyl)propan-1-ol is a halogenated aromatic alcohol. Its chemical structure, featuring a dichlorinated phenyl ring attached to a propanol chain, suggests its potential utility as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and for ensuring the quality and safety of any resulting products.
Chemical Structure:
Figure 1: Chemical Structure of 3-(2,4-Dichlorophenyl)propan-1-ol.
Predicted Physicochemical Properties
Rationale for Using Data from Analogous Compounds
In the absence of direct experimental data for 3-(2,4-Dichlorophenyl)propan-1-ol, its physicochemical properties can be reasonably estimated by examining structurally similar compounds. The most closely related compound for which data is available is (2,4-Dichlorophenoxy)propanol. While the ether linkage in this analogue will influence some properties compared to the direct phenyl-propyl linkage in the target compound, it provides a valuable starting point for experimental design.
Estimated Properties of 3-(2,4-Dichlorophenyl)propan-1-ol
The following table summarizes the predicted physicochemical properties of 3-(2,4-Dichlorophenyl)propan-1-ol, based on data for analogous compounds and general chemical principles.
The solubility of an organic compound is governed by the principle of "like dissolves like".[2] The dichlorophenyl group imparts significant nonpolar character, while the hydroxyl group provides a site for hydrogen bonding, making the molecule slightly polar. Therefore, it is expected to have low solubility in water and higher solubility in organic solvents.
Experimental Protocol for Qualitative and Quantitative Solubility Determination
This protocol outlines a systematic approach to determine the solubility of 3-(2,4-Dichlorophenyl)propan-1-ol in a range of solvents.
Preparation: Accurately weigh approximately 10 mg of 3-(2,4-Dichlorophenyl)propan-1-ol into separate 1.5 mL microcentrifuge tubes.
Solvent Addition: Add 1 mL of each test solvent to the respective tubes.
Equilibration: Vortex the tubes vigorously for 2 minutes. Allow them to stand at room temperature for 24 hours to ensure equilibrium is reached.
Observation: Visually inspect the tubes for any undissolved solid.
Classification: Classify the solubility as:
Freely Soluble: No visible solid particles.
Sparingly Soluble: A small amount of solid remains.
Insoluble: The majority of the solid remains undissolved.
For a more precise measurement, a saturated solution can be prepared and the concentration determined by a validated HPLC method.
Prepare a Saturated Solution: Add an excess amount of 3-(2,4-Dichlorophenyl)propan-1-ol to a known volume of the desired solvent in a sealed vial.
Equilibrate: Agitate the mixture at a constant temperature (e.g., 25 °C) for at least 24 hours.
Filter: Filter the solution through a 0.45 µm syringe filter to remove any undissolved solid.
Dilute: Dilute the filtrate with a suitable solvent to a concentration within the linear range of the HPLC method.
Analyze: Inject the diluted sample into the HPLC system and quantify the concentration against a standard curve.
Data Presentation and Interpretation
The results of the solubility screening can be summarized in a table for easy comparison.
Solvent
Predicted Solubility
Rationale
Water
Insoluble
High LogP, non-polar dichlorophenyl group
0.1 M HCl
Insoluble
The molecule is neutral and does not have a basic functional group to be protonated.
0.1 M NaOH
Insoluble
The alcohol is not acidic enough to be deprotonated by dilute NaOH.
Methanol
Soluble
Polar protic solvent, can hydrogen bond with the hydroxyl group.
Ethanol
Soluble
Similar to methanol.
Acetonitrile
Soluble
Polar aprotic solvent.
Dichloromethane
Freely Soluble
Non-polar organic solvent.
Ethyl Acetate
Soluble
Moderately polar solvent.
Toluene
Sparingly Soluble
Non-polar aromatic solvent.
Hexane
Insoluble
Very non-polar solvent, insufficient polarity to dissolve the molecule.
Stability Profile and Forced Degradation Studies
Principles of Chemical Stability and Degradation Pathways
Stability testing is crucial to understand how the quality of a substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[3] Forced degradation studies are conducted under more severe conditions to identify likely degradation products and establish degradation pathways.[3]
Proposed Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from its degradation products, impurities, or excipients.[4]
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: Acetonitrile
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 225 nm
Injection Volume: 10 µL
Figure 2: Workflow for developing a stability-indicating HPLC method.
A validated stability-indicating method should demonstrate:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies: Protocol and Rationale
Forced degradation studies are essential to identify potential degradation products and demonstrate the specificity of the analytical method.[3][5] The goal is to achieve 5-20% degradation of the active ingredient.[6]
Acidic: Dissolve the compound in a solution of 0.1 M HCl and heat at 80 °C for 24 hours.
Basic: Dissolve the compound in a solution of 0.1 M NaOH and heat at 80 °C for 24 hours.
Neutral: Dissolve the compound in water and heat at 80 °C for 24 hours.
Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
Expose the solid compound to 105 °C for 48 hours.
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Predicted Degradation Pathway of 3-(2,4-Dichlorophenyl)propan-1-ol
Based on the degradation of similar chlorinated aromatic compounds, the following degradation pathway is predicted. The primary alcohol is susceptible to oxidation to an aldehyde and then a carboxylic acid. The aromatic ring can undergo hydroxylation, and under more strenuous conditions, cleavage of the ring may occur.
Figure 3: Predicted degradation pathway of 3-(2,4-Dichlorophenyl)propan-1-ol.
Data Interpretation and Reporting
Analysis of Forced Degradation Samples
Each stressed sample should be analyzed by the developed stability-indicating HPLC method. The chromatograms should be examined for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Mass Balance Calculation
Mass balance is the process of accounting for all of the drug substance after it has been stressed. The sum of the assay value of the parent compound and the levels of all degradation products should be close to 100% of the initial concentration. A significant deviation from 100% may indicate the formation of non-chromophoric degradation products or precipitation.
Summary of Stability Profile
The results of the forced degradation studies should be summarized in a table.
Stress Condition
% Degradation
Number of Degradants
Observations
0.1 M HCl, 80 °C
0.1 M NaOH, 80 °C
Water, 80 °C
3% H₂O₂, RT
Thermal (105 °C)
Photolytic
Conclusion and Recommendations
This technical guide provides a comprehensive framework for evaluating the solubility and stability of 3-(2,4-Dichlorophenyl)propan-1-ol. While specific experimental data for this compound is limited, the provided protocols, based on established scientific principles and regulatory guidelines, offer a robust starting point for its characterization. It is imperative that the proposed analytical methods are fully validated for their intended use. The predicted degradation pathway provides a basis for the identification and characterization of potential impurities that may arise during storage or use.
References
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003).
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
U.S. Environmental Protection Agency. (2025). (2,4-Dichlorophenoxy)propanol Properties.
Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.
International Journal of Pharmaceutical Sciences Review and Research. (2014).
Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, Step 4 version (2005).
Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
ResearchGate. (2014).
Timberlake, K. C. (2016). General, Organic, and Biological Chemistry: Structures of Life (5th ed.).
Synthesis of 3-(2,4-Dichlorophenyl)propan-1-ol from 2,4-dichlorobenzaldehyde
Application Note: High-Fidelity Synthesis of 3-(2,4-Dichlorophenyl)propan-1-ol Part 1: Strategic Overview & Retrosynthesis The synthesis of 3-(2,4-Dichlorophenyl)propan-1-ol (Target Molecule, TM ) from 2,4-dichlorobenzal...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of 3-(2,4-Dichlorophenyl)propan-1-ol
Part 1: Strategic Overview & Retrosynthesis
The synthesis of 3-(2,4-Dichlorophenyl)propan-1-ol (Target Molecule, TM ) from 2,4-dichlorobenzaldehyde presents a classic chemoselectivity challenge. The core objective is to extend the carbon chain by two units and fully reduce the oxygenation level to a primary alcohol, while strictly preserving the sensitive aryl chloride motifs.
The Engineering Challenge:
Carbon Extension: The aldehyde (C1) must be converted to a propyl backbone (C3).
Chemoselectivity (Dechlorination Risk): Standard catalytic hydrogenation (e.g., H₂/Pd-C) used to saturate the alkene often leads to hydrodehalogenation (loss of Cl), particularly at the ortho and para positions.
Regioselectivity: Reduction of the conjugated cinnamic intermediate must yield the saturated alcohol, avoiding the formation of the allylic alcohol (cinnamyl derivative).
The Solution: A Robust Three-Stage Protocol
We utilize a "Lock-and-Key" approach:
Chain Extension: Knoevenagel Condensation to lock in the carbon skeleton.
Safe Saturation: Controlled hydrogenation using Platinum (Pt) or poisoned Palladium to saturate the alkene without touching the aryl chlorides.
Terminal Reduction: Chemoselective reduction of the carboxylic acid to the primary alcohol using Borane-Dimethyl Sulfide (BMS), which is orthogonal to aryl halides.
Pathway Logic Visualization
Figure 1: Strategic workflow minimizing hydrodehalogenation risks while ensuring full saturation.
Part 2: Detailed Experimental Protocols
Stage 1: Knoevenagel Condensation
Objective: Conversion of 2,4-dichlorobenzaldehyde to (E)-2,4-dichlorocinnamic acid.
Mechanism: Base-catalyzed nucleophilic attack of malonic acid on the aldehyde, followed by decarboxylation.
Reagent
Equivalents
Role
2,4-Dichlorobenzaldehyde
1.0
Limiting Reagent
Malonic Acid
1.5
Nucleophile
Pyridine
3.0 - 5.0
Solvent/Base
Piperidine
0.1 (Cat.)
Catalyst
HCl (6M)
Excess
Quenching/Precipitation
Protocol:
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube.
Dissolution: Dissolve 2,4-dichlorobenzaldehyde (1.0 equiv) and malonic acid (1.5 equiv) in pyridine (approx. 3 mL per gram of aldehyde).
Catalysis: Add catalytic piperidine (0.1 equiv).
Reaction: Heat the mixture to 80–100°C for 2–4 hours. Evolution of CO₂ (bubbles) indicates decarboxylation is proceeding.
Workup:
Cool the reaction mixture to 0°C in an ice bath.
Slowly pour the mixture into an excess of ice-cold 6M HCl with vigorous stirring. (The acid neutralizes pyridine and precipitates the cinnamic acid).
Critical Check: Ensure pH < 2 to fully protonate the carboxylic acid.
Purification: Filter the white precipitate. Wash with cold water (3x) to remove pyridinium salts. Recrystallize from Ethanol/Water if necessary.
Expected Yield: 85–95%.
Validation: ¹H NMR should show trans-alkene doublets (J ~16 Hz) around 6.5 and 7.8 ppm.
Stage 2: Chemoselective Hydrogenation
Objective: Reduction of the alkene (C=C) to the alkane without reducing the Aryl-Cl bonds.
Risk: Palladium (Pd) is notorious for oxidative addition into Ar-Cl bonds, leading to dechlorination.
Reagent
Conditions
Role
2,4-Dichlorocinnamic Acid
1.0 equiv
Substrate
5% Pt/C (Sulfided optional)
5 wt% loading
Catalyst (Safer than Pd)
Ethyl Acetate (EtOAc)
Solvent
Non-protic solvent prevents solvolysis
Hydrogen (H₂)
1 atm (Balloon)
Reductant
Protocol:
Solvation: Dissolve the cinnamic acid derivative in Ethyl Acetate (0.1 M concentration). Note: Acetic acid can also be used but EtOAc is easier to remove.
Catalyst Addition: Under an inert Argon atmosphere, add 5% Platinum on Carbon (Pt/C).
Expert Tip: If Pt/C is unavailable and Pd/C must be used, add Thiophene (0.1 mol%) as a poison to inhibit high-activity sites responsible for dechlorination.
Hydrogenation: Purge the vessel with H₂ (balloon pressure is sufficient). Stir vigorously at Room Temperature (25°C).
Monitoring: Monitor by TLC or HPLC. Reaction is typically complete in 2–6 hours.
Endpoint: Disappearance of the UV-active conjugated alkene spot.
Workup: Filter the catalyst through a Celite pad. Wash the pad with EtOAc. Concentrate the filtrate to yield 3-(2,4-dichlorophenyl)propanoic acid .
Purity Check: Mass Spec should show M+ peaks for Cl₂ pattern (M, M+2, M+4). Loss of Cl (M-34) indicates over-reduction.
Stage 3: Selective Carbonyl Reduction
Objective: Reduction of the carboxylic acid to the primary alcohol.
Selection:Borane-Dimethyl Sulfide (BH₃·DMS) is superior to LiAlH₄ here. Borane reduces carboxylic acids faster than alkenes or aryl halides, providing a kinetic safety margin.
Reagent
Equivalents
Role
Propanoic Acid Intermediate
1.0
Substrate
BH₃·DMS (2M in THF)
1.2 - 1.5
Selective Reductant
THF (Anhydrous)
Solvent
Medium
Methanol
Excess
Quench
Protocol:
Setup: Flame-dried glassware, N₂ atmosphere.
Addition: Dissolve the saturated acid in anhydrous THF. Cool to 0°C.[1]
Reduction: Add BH₃·DMS solution dropwise. (Caution: Hydrogen gas evolution).
Reflux: Allow to warm to RT, then reflux gently for 1–2 hours to ensure conversion of the boronate intermediate.
Quench: Cool to 0°C. Carefully add Methanol dropwise until bubbling ceases (breakdown of borane complexes).
Workup: Concentrate the solvent. The residue is often a borate ester. Co-evaporate with Methanol (3x) to remove trimethyl borate.
Final Purification: Flash chromatography (Hexanes/EtOAc) or distillation if scale permits.
Part 3: Data & Validation
Troubleshooting Table
Observation
Root Cause
Corrective Action
Product contains monochloro impurity
Hydrogenation was too aggressive (Pd/C used without poison).
Do not skip Stage 2. Hydrogenate C=C before reducing C=O.
Low Yield in Stage 1
Incomplete decarboxylation.
Ensure temp >80°C. Verify pyridine quality (dry).
Incomplete Reduction (Stage 3)
Borane complex stability.
Ensure "Methanol Co-evaporation" step is thorough to break borates.
Analytical Signatures (Expected)
¹H NMR (CDCl₃, 400 MHz):
Aromatic: ~7.1–7.4 ppm (m, 3H, Ar-H).
CH₂-O: ~3.65 ppm (t, 2H, -CH₂OH).
Benzylic CH₂: ~2.75 ppm (t, 2H, Ar-CH₂-).
Central CH₂: ~1.85 ppm (quint, 2H, -CH₂-CH₂-CH₂-).
Absence of: Doublet peaks at 6–7 ppm (Alkene) and Singlet at 10 ppm (Aldehyde).
References
Knoevenagel Condensation Standards
Organic Syntheses, Coll. Vol. 3, p. 783 (1955); Vol. 27, p. 76 (1947). (General procedure for substituted cinnamic acids).
Selective Hydrogenation of Halo-Cinnamic Acids
BenchChem Protocols: Synthesis of 3-(2-chlorophenyl)propionic acid via Pd/C hydrogenation. (Note: Use of Pt/C recommended for di-chloro variants to enhance selectivity).
Borane Reduction of Acids
Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. Reaction of carboxylic acids with borane-tetrahydrofuran." Journal of Organic Chemistry. (Establishes chemoselectivity of Borane for COOH over Ar-Cl).
Alternative One-Pot Ester Reduction
Organic Chemistry Praktikum: Reduction of cinnamic esters to satur
Application Note: Quantitative Analysis of 3-(2,4-Dichlorophenyl)propan-1-ol
This Application Note provides a comprehensive technical guide for the quantification of 3-(2,4-Dichlorophenyl)propan-1-ol (CAS: 146882-07-7), a critical intermediate in the synthesis of antifungal pharmacophores and agr...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the quantification of 3-(2,4-Dichlorophenyl)propan-1-ol (CAS: 146882-07-7), a critical intermediate in the synthesis of antifungal pharmacophores and agrochemicals.[1]
Introduction & Scope
The precise quantification of 3-(2,4-Dichlorophenyl)propan-1-ol is essential for monitoring reaction kinetics during organic synthesis and ensuring purity in final pharmaceutical ingredients (APIs).[1] As a chlorinated phenylalkanol, this molecule presents specific analytical challenges:
Lipophilicity: The dichlorophenyl moiety increases retention on reverse-phase columns.[1]
Hydroxyl Functionality: The primary alcohol can cause peak tailing in GC without derivatization and requires specific mobile phase buffering in HPLC.[1]
UV Activity: The halogenated aromatic ring provides a distinct chromophore, making UV detection viable but requiring careful wavelength selection to avoid solvent cut-off interference.[1]
This guide outlines two complementary protocols:
HPLC-DAD: For routine assay, purity profiling, and high-concentration process monitoring.[1]
GC-MS (Derivatized): For trace-level quantification (ppm/ppb range) and impurity carryover analysis.[1]
Detection: DAD at 220 nm (bandwidth 4 nm); Reference 360 nm.[1]
Gradient Program
Time (min)
% Mobile Phase B
Event
0.00
40%
Initial equilibration
8.00
85%
Linear ramp to elute analyte
10.00
85%
Wash lipophilic impurities
10.10
40%
Return to initial
14.00
40%
Re-equilibration
Expected Retention Time: ~6.5 minutes.
Standard Preparation
Stock Solution: Dissolve 20 mg of reference standard in 20 mL Acetonitrile (1000 ppm).
Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) to reach 100 ppm.[1]
Note: Matching the diluent to the initial mobile phase strength prevents "solvent shock" and peak splitting.[1]
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Application: Trace analysis (residuals) and identification of structurally similar impurities.[1]
Derivatization Strategy
Direct injection of primary alcohols can lead to adsorption in the inlet liner.[1] We utilize Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to replace the active proton with a trimethylsilyl (TMS) group.[1]
The following diagram illustrates the decision matrix for selecting the appropriate method based on sample needs.
Figure 1: Decision tree for selecting between HPLC and GC-MS workflows based on concentration and matrix.[1]
Derivatization Reaction Pathway
Understanding the derivatization is crucial for interpreting MS data.[1]
Figure 2: Silylation reaction pathway converting the polar alcohol to a volatile TMS-ether for GC analysis.
Validation Parameters (ICH Q2 R1)
To ensure regulatory compliance, the chosen method must be validated.[1] Below is the acceptance criteria framework.
Parameter
HPLC Criteria
GC-MS Criteria
Linearity (R²)
> 0.999 (Range: 10–200 ppm)
> 0.995 (Range: 50–1000 ppb)
Precision (RSD)
< 1.0% (n=6 injections)
< 5.0% (n=6 injections)
Accuracy (Recovery)
98.0% – 102.0%
85.0% – 115.0%
LOD (S/N = 3)
~0.5 ppm
~10 ppb (SIM mode)
Specificity
Resolution > 2.0 from impurities
Unique Ion Ratios (±20%)
Troubleshooting & Expert Tips
HPLC Peak Tailing:
Cause: Interaction between the free hydroxyl group and residual silanols on the column.[1]
Fix: Ensure pH is acidic (pH 2.5–3.[1]0) using Phosphoric acid.[1] If tailing persists, switch to a "Polar-Embedded" C18 column (e.g., ZORBAX Bonus-RP).[1]
GC-MS Moisture Sensitivity:
Issue: BSTFA hydrolyzes instantly in the presence of water, leading to incomplete derivatization and variable peak areas.[1]
Fix: Use anhydrous Na₂SO₄ drying steps rigorously.[1] Ensure the GC vial septum is PTFE-lined and not punctured multiple times before analysis.[1]
Carryover:
Due to the dichlorophenyl group, the molecule is "sticky."[1]
Protocol: Include a blank injection (Acetonitrile for HPLC, Ethyl Acetate for GC) after every high-concentration standard.[1]
References
Sigma-Aldrich. (n.d.).[1] 3-(2,4-Dichlorophenyl)-1-propanol Product Specification. Retrieved from [1]
BenchChem. (2025).[1][2] Cross-Validation of HPLC and GC-MS Methods for the Quantification of Chlorophenyl-alkanol derivatives. Retrieved from
Thermo Fisher Scientific. (n.d.).[1] Trace analysis of chlorophenolics using triple quadrupole GC-MS. Retrieved from
U.S. EPA. (2012).[1][3] Analytical Method for 2,4-D and its transformation products. Environmental Chemistry Methods. Retrieved from
ICH. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2]
GC-MS protocol for 3-(2,4-Dichlorophenyl)propan-1-ol analysis
Application Note: High-Resolution GC-MS Quantification and Characterization of 3-(2,4-Dichlorophenyl)propan-1-ol Part 1: Introduction & Scope 3-(2,4-Dichlorophenyl)propan-1-ol (CAS: 3519-32-6) is a critical intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Resolution GC-MS Quantification and Characterization of 3-(2,4-Dichlorophenyl)propan-1-ol
Part 1: Introduction & Scope
3-(2,4-Dichlorophenyl)propan-1-ol (CAS: 3519-32-6) is a critical intermediate often encountered in the synthesis of azole antifungals and specific agrochemicals. Its analysis presents two distinct challenges:
Polarity: The primary hydroxyl group (-OH) facilitates hydrogen bonding with silanol groups in the GC column stationary phase, leading to peak tailing and reduced sensitivity.
Volatility: With a boiling point exceeding 280°C (predicted), carryover and injector discrimination are risks during direct injection.
This protocol details a Silylation-GC-MS workflow. While direct injection is possible for high-concentration screening, the derivatization method (TMS-ether formation) described here is the "Gold Standard" for trace quantification, offering superior peak shape, thermal stability, and distinctive mass spectral fragmentation for confident identification.
Solvent: Anhydrous Pyridine (catalyst/solvent) and Ethyl Acetate (diluent).
Sample Preparation Workflow
Rationale: Moisture is the enemy of silylation. All glassware must be silanized or baked. Pyridine acts as an acid scavenger (HCl byproduct) and drives the reaction forward.
Step-by-Step Procedure:
Extraction: Dissolve 10 mg of sample in 10 mL Ethyl Acetate (Stock A: 1 mg/mL).
Aliquot: Transfer 100 µL of Stock A into a 2 mL GC autosampler vial with a glass insert.
IS Addition: Add 10 µL of Internal Standard solution (100 µg/mL in Ethyl Acetate).
Evaporation: Gently evaporate to dryness under a stream of dry nitrogen at 40°C.
Derivatization:
Add 50 µL Anhydrous Pyridine .
Add 50 µL BSTFA + 1% TMCS .
Cap tightly (PTFE/Silicone septa).
Vortex for 10 seconds.
Incubation: Heat the vial at 65°C for 30 minutes . (Ensures complete conversion of the primary alcohol).
Dilution: Cool to room temperature. Dilute with 400 µL anhydrous Ethyl Acetate.
Injection: Inject 1 µL into the GC-MS.
Part 3: Instrumental Method (GC-MS)
Gas Chromatography Parameters
System: Agilent 8890/5977B or Thermo Trace 1310/ISQ (or equivalent).
Parameter
Setting
Rationale
Column
DB-5ms UI (30 m × 0.25 mm × 0.25 µm)
Low bleed, 5% phenyl phase ideal for halogenated aromatics.
Inlet Temp
280°C
Ensures rapid volatilization of the high-boiling analyte.
Injection Mode
Splitless (0.75 min purge)
Maximizes sensitivity for trace analysis.
Carrier Gas
Helium @ 1.2 mL/min (Constant Flow)
Optimized linear velocity for separation efficiency.
[CH2=O-SiMe3]+ Characteristic of primary alcohol-TMS ethers.
Qual Ion 3
263
Isotope peak for Quant ion (Cl contribution). Confirm 9:6 ratio.
Part 4: Data Analysis & Interpretation
Fragmentation Logic (Mechanistic Insight)
Understanding the mass spectrum validates the method. The TMS derivative stabilizes the molecule, directing fragmentation towards specific pathways.
Alpha Cleavage: The bond adjacent to the ether oxygen breaks, yielding the m/z 103 ion (
). This proves the presence of a primary alcohol.
Benzylic Cleavage: The bond between the alpha and beta carbons relative to the ring breaks, generating the stable 2,4-dichlorobenzyl cation (m/z 159).
Methyl Loss: The silicon atom loses a methyl group to relieve steric strain, creating the [M-15]+ ion (m/z 261), which is often the base peak or second most intense peak in TMS ethers.
Visualization of Workflow & Fragmentation
Caption: Analytical workflow and mechanistic fragmentation of 3-(2,4-Dichlorophenyl)propan-1-ol TMS ether.
Part 5: Quality Assurance & Troubleshooting
Issue
Probable Cause
Corrective Action
Peak Tailing
Active silanols in liner or column.
Change liner to Ultra Inert (UI) wool; trim column 10cm.
Low Response
Incomplete derivatization.
Ensure pyridine is anhydrous; increase incubation time to 45 min.
Ghost Peaks
Injector carryover.
Increase final oven hold time; perform solvent blanks (EtOAc) between runs.
M+2 Ratio Error
Co-elution with non-chlorinated impurity.
Check integration baseline; optimize ramp rate (slow down to 3°C/min).
Safety Note: Chlorinated aromatics can be persistent and toxic. Handle all standards in a fume hood. Pyridine is reproductive toxin; double-glove when handling.
References
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Phenol, 2,4-dichloro-. NIST Chemistry WebBook, SRD 69. [Link]
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]
PubChem. (2025).[2][3][4] Compound Summary for CID 24883709, 3-(2,4-Dichlorophenyl)propionic acid (Precursor). National Library of Medicine. [Link]
Derivatization of 3-(2,4-Dichlorophenyl)propan-1-ol for bioassays
Application Note: Strategic Derivatization of 3-(2,4-Dichlorophenyl)propan-1-ol for Immunogenicity and Bio-Tracking Abstract This technical guide details the derivatization of 3-(2,4-Dichlorophenyl)propan-1-ol (DCP-OH),...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Derivatization of 3-(2,4-Dichlorophenyl)propan-1-ol for Immunogenicity and Bio-Tracking
Abstract
This technical guide details the derivatization of 3-(2,4-Dichlorophenyl)propan-1-ol (DCP-OH), a structural analog often implicated as a metabolic intermediate of antifungal agents (e.g., miconazole) and chlorophenoxy herbicides. Due to its low molecular weight (~205 Da) and lack of immunogenic epitopes, DCP-OH requires strategic conjugation to carrier proteins for antibody development (ELISA) or fluorescent tagging for cellular uptake assays. This protocol outlines two primary workflows: (1) Succinylation-mediated bioconjugation to BSA/KLH for immunogenicity, and (2) Dansylation for high-sensitivity fluorescence detection.
Introduction & Strategic Rationale
The core challenge with 3-(2,4-Dichlorophenyl)propan-1-ol is its chemical inertness regarding biocoupling. While the phenyl ring provides a rigid hydrophobic core, the primary hydroxyl group is not reactive toward primary amines (Lysine residues) on proteins.
To overcome this, we employ a Linker Strategy :
Activation: Convert the hydroxyl group into a carboxylic acid via a hemisuccinate linker. This introduces a ~10 Å spacer arm, critical for preventing steric hindrance during antibody recognition.
Coupling: Utilize Carbodiimide chemistry (EDC/NHS) to form stable amide bonds with carrier proteins.[1]
Alternative (Tracking): Direct sulfonation using Dansyl Chloride for fluorescence assays.
Workflow Visualization
The following diagram illustrates the divergent pathways for converting DCP-OH into a bio-active tool.
Figure 1: Dual-stream derivatization workflow. Pathway A focuses on immunogen production for antibody generation.[2] Pathway B focuses on creating a fluorescent probe for bio-tracking.
Protocol A: Hapten Synthesis & Bioconjugation
This protocol creates an immunogen suitable for injecting into hosts (rabbits/mice) to raise antibodies against the dichlorophenyl moiety.
Phase 1: Synthesis of DCP-Hemisuccinate
Objective: Convert the -OH group to a -COOH group.
Reagents:
3-(2,4-Dichlorophenyl)propan-1-ol (1.0 eq)
Succinic Anhydride (1.5 eq)
4-Dimethylaminopyridine (DMAP) (1.0 eq)
Solvent: Anhydrous Dichloromethane (DCM) or Pyridine.
Procedure:
Dissolve 1.0 g of DCP-OH in 10 mL of anhydrous DCM.
Add 0.6 g of DMAP (catalyst) and 0.73 g of Succinic Anhydride.
Stir the mixture at room temperature (RT) for 12–24 hours under nitrogen.
Checkpoint: Monitor reaction progress via TLC (Silica gel; Hexane:Ethyl Acetate 1:1). The product will be more polar (lower Rf) than the starting alcohol.
Workup: Wash the organic layer with 1M HCl (to remove DMAP/Pyridine) followed by brine. Dry over MgSO₄ and evaporate.
Purification: Recrystallize from hexane/ether or purify via silica column chromatography.
Validation: Confirm structure via ¹H-NMR (Look for succinyl methylene protons at ~2.6 ppm).
Phase 2: Conjugation to BSA (Bovine Serum Albumin)
Objective: Covalently attach the hapten to the carrier protein.[1][2][3]
Reagents:
DCP-Hemisuccinate (from Phase 1)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Dry DMF (Dimethylformamide) and PBS Buffer (pH 7.4).
Procedure:
Activation: Dissolve 20 mg of DCP-Hemisuccinate in 0.5 mL dry DMF. Add 1.5 equivalents of EDC and 1.5 equivalents of NHS. Stir for 2 hours at RT to form the Active NHS-Ester .
Protein Preparation: Dissolve 20 mg of BSA in 2 mL of PBS (pH 7.4).
Coupling: Dropwise add the activated hapten solution (in DMF) to the BSA solution while stirring.
Critical Step: Do not exceed 20% organic solvent (DMF) in the final mixture to prevent protein precipitation.
Incubation: Stir gently overnight at 4°C.
Purification: Dialyze the mixture against PBS (4 changes over 48 hours) using a 10 kDa cutoff membrane to remove unreacted hapten and byproducts.
Storage: Lyophilize or store at -20°C.
Protocol B: Fluorescent Labeling (Dansylation)[5]
Objective: Create a fluorescent derivative for cellular uptake studies or HPLC-FLD detection.
Add Dansyl Chloride (1.5 molar excess) dissolved in Acetone.
Incubate at 50°C for 30 minutes in the dark.
Extraction: Extract with Ethyl Acetate. The organic layer contains the fluorescent DCP-Dansyl ester.
Detection: Excite at 340 nm; Emission at ~520 nm (Green fluorescence).
Quality Control & Validation
Trustworthiness in bioassays relies on characterizing the reagents.
QC Parameter
Method
Acceptance Criteria
Hapten Purity
HPLC-UV (254 nm)
>95% purity before conjugation.
Hapten Density
MALDI-TOF MS
Mass shift of BSA corresponding to 10–20 haptens per molecule.
Conjugate Stability
SDS-PAGE
Distinct band shift compared to native BSA; no aggregation.
Free Hapten
Dialysis check
<1% free hapten remaining in final conjugate solution.
Hapten Density Calculation (MALDI-TOF):
Where is the number of haptens attached.
Troubleshooting Guide
Issue: Protein precipitation during conjugation.
Cause: Too much DMF or pH < 5.
Fix: Add DMF slower; ensure pH is buffered at 7.4; keep DMF <10% v/v.
Issue: Low antibody titer.
Cause: Low hapten density (epitope density).
Fix: Increase the molar excess of NHS-ester during coupling (try 50:1 hapten:protein ratio).
Issue: High background in fluorescence assay.
Cause: Unreacted Dansyl Chloride (hydrolyzed to Dansyl-OH).
Fix: Perform a solid-phase extraction (SPE) cleanup before analysis.
References
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
Erlanger, B. F. (1980). "The preparation of antigenic hapten-carrier conjugates." Methods in Enzymology, 70, 85-104.
Gao, X., et al. (2018). "Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat." Journal of Agricultural and Food Chemistry. (Demonstrates linker strategy for similar lipophilic structures).
Application Note: Experimental Protocol for Assessing Antimicrobial Activity of Dichlorophenyl Compounds
Abstract & Introduction Dichlorophenyl compounds (e.g., derivatives of dichlorophen, triclosan, and various halogenated salicylanilides) represent a potent class of antimicrobial agents. Their pharmacophore—a benzene rin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Dichlorophenyl compounds (e.g., derivatives of dichlorophen, triclosan, and various halogenated salicylanilides) represent a potent class of antimicrobial agents. Their pharmacophore—a benzene ring substituted with two chlorine atoms—imparts significant lipophilicity, allowing for efficient partitioning into bacterial cell membranes.
However, this physicochemical property presents distinct experimental challenges. Standard aqueous-based assays often yield false negatives due to compound precipitation ("crashing out") or non-specific binding to polystyrene labware.
This guide provides a validated experimental framework specifically engineered for dichlorophenyl compounds . It moves beyond generic protocols to address solubility limits, solvent compatibility, and the specific membrane-disrupting mechanism common to this chemical class.
Key Mechanistic Focus
Dichlorophenyls typically act via:
Membrane Depolarization: Disruption of the proton motive force (PMF).
Enzyme Inhibition: Targeting enoyl-ACP reductase (FabI) in fatty acid synthesis.
Critical Failure Point: Dichlorophenyl compounds are hydrophobic. Direct addition to aqueous media often results in micro-precipitation that is invisible to the naked eye but drastically reduces bio-availability.
Secondary Option: Ethanol (95%), though DMSO is preferred for lower volatility.
Maximum Tolerance: Most bacterial strains tolerate up to 2.5% v/v DMSO, but 1% v/v is the recommended safety limit to avoid solvent-induced inhibition.
Labware Selection
Storage: Glass vials with Teflon-lined caps (prevents leaching).
Assay Plates: Use Non-Binding Surface (NBS) polystyrene or polypropylene plates. Standard tissue-culture treated plates may sequester hydrophobic drugs, artificially inflating MIC values.
Protocol I: Determination of MIC (Broth Microdilution)[1][2]
Objective: Determine the Minimum Inhibitory Concentration (MIC) with strict solubility controls.
Standard Basis: Adapted from CLSI M07-A10 guidelines [1].
Indicator: Resazurin (0.015%) (Optional, for easier visual scoring).
Step-by-Step Workflow
Stock Preparation: Prepare a 100x stock solution of the dichlorophenyl compound in 100% DMSO (e.g., if target high-test is 64 µg/mL, prepare 6400 µg/mL stock).
Intermediate Dilution (The "Step-Down"):
Do not dilute directly into the plate.
Prepare a 2x working solution in CAMHB containing 2% DMSO.
Check Point: Vortex and visually inspect for turbidity/crystals. If precipitate forms, sonicate for 5 minutes.
Plate Setup:
Add 50 µL of CAMHB (no drug) to columns 2–12.
Add 100 µL of 2x drug working solution to column 1.
Perform serial 2-fold dilution from column 1 to 10 (transfer 50 µL). Discard 50 µL from column 10.
Inoculation: Add 50 µL of standardized inoculum to columns 1–11.
Final Condition: Drug concentration 1x, DMSO 1%.
Incubation: 16–20 hours at 35°C ± 2°C (aerobic).
Visualization: MIC Workflow
Figure 1: Optimized broth microdilution workflow for hydrophobic compounds. Note the intermediate "Step-Down" dilution to prevent solvent shock and precipitation.
Protocol II: Time-Kill Kinetics
Objective: Determine if the compound is bacteriostatic or bactericidal (≥3 log₁₀ reduction).
Standard Basis: ASTM E2315-16 [2].
Experimental Design
Test Concentrations: 1x MIC, 2x MIC, and 4x MIC.
Time Points: 0, 2, 4, 8, and 24 hours.
Procedure
Preparation: Prepare 10 mL of CAMHB containing the drug at target concentrations.
Inoculation: Inoculate with
CFU/mL (higher than MIC assay to allow detection of killing).
Sampling: At each time point, remove 100 µL.
Neutralization (Crucial): Transfer sample into 900 µL of D/E Neutralizing Broth or Saline. This stops the antimicrobial action immediately.
Note: Dichlorophenyl residues can carry over to agar plates and inhibit growth, causing false "kill" data. Dilution is usually sufficient, but neutralizing broth is safer.
Plating: Spot plate 10 µL of serial dilutions onto Nutrient Agar. Incubate and count colonies.
Data Presentation: Time-Kill Table
Time (h)
Control ( CFU)
1x MIC ( CFU)
4x MIC ( CFU)
Reduction (Log)
Interpretation
0
6.00
6.00
6.00
-
Baseline
4
7.20
5.80
3.50
2.5
Rapid Kill
24
9.10
6.10 (Static)
1.00 (Cidal)
>3.0
Bactericidal
Protocol III: Membrane Permeability Assay
Objective: Confirm the mechanism of action. Dichlorophenyls often disrupt the outer membrane (OM) or inner membrane (IM).
Probes:
NPN (1-N-phenylnaphthylamine): Fluoresces in hydrophobic environments (indicates OM damage in Gram-negatives).
PI (Propidium Iodide): DNA stain, enters only if IM is compromised (indicates pore formation/severe damage) [3].
Workflow
Cell Prep: Wash mid-log phase bacteria (
) in HEPES buffer (avoid PBS if using ion-sensitive probes). Resuspend to .
Result: Increase in fluorescence = IM permeabilization.
Visualization: Mechanism of Action Pathway[9]
Figure 2: Dual-stage membrane disruption mechanism. NPN signals outer membrane breach, while PI signals inner membrane failure and irreversible cell death.
References
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).
ASTM International. (2016). Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure (ASTM E2315-16).
Zhang, Y., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria.[6] Frontiers in Microbiology.
BenchChem. (2025).[1][4] Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO.
Application Note: Cytotoxicity Profiling of 3-(2,4-Dichlorophenyl)propan-1-ol Scaffolds
This Application Note is designed for researchers in medicinal chemistry and toxicology. It details the evaluation of 3-(2,4-Dichlorophenyl)propan-1-ol —a privileged scaffold often found in antifungal azoles and CNS-acti...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and toxicology. It details the evaluation of 3-(2,4-Dichlorophenyl)propan-1-ol —a privileged scaffold often found in antifungal azoles and CNS-active agents—and its structural analogs.
Introduction & Scientific Context
The molecule 3-(2,4-Dichlorophenyl)propan-1-ol represents a critical chemical intermediate. Its structural motif—a dichlorinated phenyl ring linked to an alcohol via a propyl chain—is a pharmacophore often associated with antifungal agents (e.g., miconazole precursors) and dopamine reuptake inhibitors .
When developing analogs of this scaffold, distinguishing between therapeutic efficacy and off-target cytotoxicity is paramount. Halogenated aromatic compounds can induce oxidative stress or disrupt mitochondrial function. Therefore, a robust screening cascade must be employed to calculate the Selectivity Index (SI) , ensuring that lead candidates kill target cells (e.g., cancer lines or pathogens) without harming healthy mammalian tissue.
Experimental Strategy
This guide moves beyond simple "live/dead" assays. We employ a Multiplexed Cytotoxicity Workflow to simultaneously assess:
Metabolic Activity: Mitochondrial reductase function (MTS/MTT).
Why MTS over MTT? MTS produces a soluble formazan product, eliminating the solubilization step required for MTT, thus reducing error in high-throughput screens.
Scientific Rationale: Chlorinated aromatics can undergo metabolic activation (e.g., by CYPs in HepG2 cells) to form reactive intermediates, leading to oxidative stress.
Materials:
DCFDA (2',7'-dichlorofluorescin diacetate): A cell-permeable fluorogenic probe.
Step-by-Step:
Staining: Wash treated cells with PBS.[1][3] Incubate with 25 µM DCFDA in serum-free medium for 45 minutes at 37°C.
Wash: Remove DCFDA and wash 2x with PBS.
Treatment: Add test compounds (analogs) in phenol-red-free medium.
Kinetic Read: Measure fluorescence immediately (Ex/Em: 485/535 nm) every 15 minutes for 2 hours.
Result: A rapid increase in fluorescence suggests the analog induces Reactive Oxygen Species (ROS).
Mechanistic Pathway Visualization
Understanding how these analogs kill cells aids in SAR optimization. The diagram below illustrates the potential toxicity pathway for halogenated propanols.
Caption: Figure 2.[4][5] Putative Adverse Outcome Pathway (AOP) for halogenated aromatic alcohols involving oxidative stress and mitochondrial compromise.
Data Reporting & Analysis
When reporting results for the analog library, summarize data in a comparative table to identify "Safe" vs. "Toxic" candidates.
Table 1: Example Data Summary Layout
Compound ID
R-Group Variation
HepG2 IC50 (µM)
Target IC50 (µM)
Selectivity Index (SI)
Mechanism (ROS?)
Parent
3-(2,4-Cl)
45.2
5.1
8.8
(+)
Analog A
3-(4-F)
>100
12.4
>8.0
(-)
Analog B
3-(2,4,6-Cl)
12.1
10.5
1.1 (Toxic)
(+++)
Interpretation: Analog B shows poor selectivity (SI ~ 1) and high ROS, suggesting non-specific toxicity due to excessive halogenation. Analog A is safer but less potent.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15036415, 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol. Retrieved from [Link]
Tavallaei, et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.[3] Pharmaceutical Sciences.[3][6] Retrieved from [Link]
MDPI (2022). Halogenated Flavonoid Derivatives Display Antiangiogenic Activity and Cytotoxicity on HUVECs. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from [Link]
Inotiv (2025). High Throughput Screening Assays for Genotoxicity and Cytotoxicity (MultiFlow®). Retrieved from [Link]
In vitro studies of 3-(2,4-Dichlorophenyl)propan-1-ol on enzyme kinetics
Executive Summary This application note details the protocol for characterizing the enzymatic interaction profile of 3-(2,4-Dichlorophenyl)propan-1-ol (3-DCP) . Structurally, 3-DCP contains a lipophilic dichlorophenyl mo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for characterizing the enzymatic interaction profile of 3-(2,4-Dichlorophenyl)propan-1-ol (3-DCP) . Structurally, 3-DCP contains a lipophilic dichlorophenyl moiety linked to a primary alcohol. This pharmacophore is frequently observed as a metabolic intermediate in antifungal azoles (e.g., miconazole analogs) and herbicides.
In drug development, this compound presents a dual kinetic challenge:
As a Substrate: The primary alcohol group makes it a candidate for oxidation by Alcohol Dehydrogenases (ADH) , potentially generating reactive aldehydes.
As an Inhibitor: The bulky, electron-withdrawing dichlorophenyl ring often confers affinity for hydrophobic pockets in Cytochrome P450 (CYP) enzymes, leading to competitive inhibition.
This guide provides a validated workflow to determine the Michaelis-Menten parameters (
, ) of 3-DCP oxidation and its inhibition constant () against a model CYP enzyme.
Compound Preparation & Solubility (Critical Step)
The presence of two chlorine atoms on the phenyl ring significantly reduces water solubility compared to non-halogenated analogs. Proper solvent handling is prerequisite for accurate kinetics.
Molecular Weight: 205.08 g/mol
LogP (Predicted): ~3.2 (High Lipophilicity)
Stock Solvent: Dimethyl Sulfoxide (DMSO). Avoid Ethanol/Methanol as they compete with ADH.
Protocol:
Master Stock: Dissolve 3-DCP to 50 mM in anhydrous DMSO. Vortex for 2 minutes.
Working Stocks: Serially dilute in DMSO to 100x the final assay concentrations (e.g., 50 mM
0.5 mM).
Assay Buffer Integration: Do not add undiluted DMSO stock directly to the enzyme. Pre-dilute 1:10 in assay buffer before final addition to prevent protein precipitation.
Constraint: Final DMSO concentration in the assay must be
Objective: Determine if 3-DCP is a substrate for Horse Liver Alcohol Dehydrogenase (HLADH) and calculate
and .
Principle: ADH catalyzes the oxidation of 3-DCP to 3-(2,4-dichlorophenyl)propanal, reducing to . The reaction is monitored spectrophotometrically at 340 nm ().
Reagents
Enzyme: Horse Liver ADH (Sigma, lyophilized), reconstituted to 1 U/mL in phosphate buffer.
Cofactor:
(10 mM stock in buffer).
Buffer: 100 mM Sodium Pyrophosphate, pH 8.8 (Optimal for oxidation).
Substrate: 3-DCP (0.5 µM – 500 µM range).
Step-by-Step Protocol
Blanking: In a UV-transparent 96-well plate, add 10 µL of DMSO vehicle and 180 µL of Buffer/NAD+ mix (final [NAD+] = 1.0 mM).
Substrate Addition: Add 10 µL of 3-DCP working stocks to wells to achieve final concentrations of 0, 10, 25, 50, 100, 200, and 500 µM.
Detection: Measure Absorbance (340 nm) every 15 seconds for 10 minutes at 25°C.
Velocity Calculation: Calculate the slope (mOD/min) of the linear portion of the curve (typically 0–2 min).
Data Analysis (Michaelis-Menten)
Plot Initial Velocity (
) vs. Substrate Concentration . Fit to the equation:
Parameter
Interpretation for 3-DCP
(µM)
Affinity. A low (<50 µM) indicates 3-DCP is a high-affinity substrate, suggesting rapid metabolic clearance.
Turnover capacity. If is low despite low , the compound binds tightly but reacts slowly (slow-substrate inhibition).
Experiment B: Inhibition Kinetics (CYP450 Model)
Objective: Determine the Inhibition Constant (
) of 3-DCP against a model CYP enzyme (e.g., CYP3A4) using a fluorogenic probe.
Hypothesis: The dichlorophenyl group mimics azole antifungals, likely causing Competitive Inhibition .
Pre-Incubation: Incubate CYP3A4 (10 nM) with 3-DCP (various concentrations) in Potassium Phosphate buffer (pH 7.4) for 10 minutes at 37°C. Note: This allows the lipophilic inhibitor to equilibrate with the active site.
Reaction Start: Add NADPH regenerating system and DBF substrate (at
concentration, ~2 µM).
Kinetic Read: Measure fluorescence increase over 30 minutes.
IC50 Determination: Plot % Activity vs. log[3-DCP].
Mechanism of Inhibition (Dixon Plot)
To confirm the mechanism, repeat the IC50 assay at three different probe substrate concentrations (
, , ).
Plot:
vs. (Inhibitor Concentration).
Interpretation:
Intersection above x-axis: Competitive Inhibition (Lines intersect at Quadrant II).
Intersection on x-axis: Non-competitive.
Parallel lines: Uncompetitive.
Visualization of Workflows
Figure 1: Kinetic Assay Logic Flow
Caption: Dual-pathway kinetic profiling workflow for substrate identification (ADH) and inhibition potential (CYP).
Troubleshooting & Self-Validation
Issue
Probable Cause
Corrective Action
Non-Linear Rates
Substrate depletion or Product inhibition.
Use only the first 10% of the reaction curve (Initial Velocity, ).
Precipitation
3-DCP insolubility in aqueous buffer.
Verify no turbidity at 500 µM. If turbid, lower max concentration or add 0.05% Tween-20.
High Background (340nm)
3-DCP absorbing at UV range (unlikely >300nm but possible).
Run a "No Enzyme" control.[1] Subtract this slope from the reaction slope.
Lag Phase
Enzyme instability or hysteresis.
Pre-warm all buffers to 25°C/37°C. Ensure enzyme is added last.
References
LookChem. (2023). 3-(2,4-dichlorophenoxy)propan-1-ol Basic Information and Properties. Link
Sigma-Aldrich. (2023). Enzyme Kinetics: Technical Guide and Protocols for ADH Assays. Link
BindingDB. (2009). Affinity Data for Dichlorophenyl Derivatives against Kinases and Metabolic Enzymes. Link
National Institutes of Health (PubChem). (2025). 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol: Biological Activity Summary. Link
Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH.
Technical Support Center: Purification of 3-(2,4-Dichlorophenyl)propan-1-ol
Status: Operational Ticket ID: PUR-24DCP-01 Subject: Column Chromatography Protocol & Troubleshooting Assigned Specialist: Senior Application Scientist[1] Introduction Welcome to the Technical Support Center for the puri...
Welcome to the Technical Support Center for the purification of 3-(2,4-Dichlorophenyl)propan-1-ol . This guide addresses the specific chromatographic challenges posed by this molecule's dual nature: the lipophilic 2,4-dichlorophenyl ring and the polar primary alcohol tail.
This interface is designed to troubleshoot your purification workflow in real-time.[1] Navigate through the modules below based on your current experimental stage.
Module 1: Method Development (TLC Triage)
Objective: Establish a mobile phase that isolates the target alcohol (Rf ~ 0.30) from non-polar impurities (alkenes/chlorinated byproducts) and polar starting materials (acids/salts).
Q: My compound streaks on the TLC plate. Is this normal?
A: Yes, but it is manageable.
Primary alcohols often streak due to hydrogen bonding with the silanol groups on the silica surface.
Diagnosis: If the spot looks like a comet (tailing), the interaction is too strong.
Solution: Do not add base (e.g., triethylamine) as this is unnecessary for neutral alcohols.[1] Instead:
Ensure your sample concentration is not too high (overloading).[1]
If the precursor was a carboxylic acid, the "streak" might be unreacted starting material.
Q: I cannot separate the product from the non-polar impurities.
A: The 2,4-dichloro substitution significantly increases lipophilicity compared to unsubstituted phenylpropanols.
The Trap: Users often start with high polarity (e.g., 50% EtOAc). This pushes all non-polar impurities (e.g., dehydration alkenes) and the product to the solvent front (Rf > 0.8).
The Fix: Start with 100% Hexanes (or Heptane) and slowly dope in Ethyl Acetate. The target alcohol usually elutes between 15% and 25% EtOAc/Hexanes .
Visualization: TLC Optimization Logic
Caption: Decision tree for optimizing mobile phase polarity. Target Rf is 0.3 to allow separation from both non-polar front-runners and polar baseline impurities.[1]
Module 2: Column Setup & Loading
Objective: Maximize resolution by choosing the correct stationary phase and loading technique.
Q: Should I use dry loading or wet loading?
A:Dry loading is strongly recommended for this compound.
Reasoning: 3-(2,4-Dichlorophenyl)propan-1-ol is likely an oil or a low-melting solid.[1] Dissolving it in the minimal amount of dichloromethane (DCM), adsorbing it onto silica (1:2 ratio by weight), and evaporating the solvent ensures a tight starting band.
Wet Loading Risk: If you wet load using DCM, the solvent strength of DCM (stronger than Hexane) will cause "band broadening" before the run even begins, ruining your separation.
Q: What is the recommended Silica-to-Compound ratio?
A:
| Purity of Crude | Difficulty of Separation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Note: For standard synthesis by reduction, a 40:1 ratio is usually sufficient.
Module 3: Elution & Troubleshooting
Objective: Solve active run issues like co-elution or tailing.
Q: My product is co-eluting with a yellow impurity.
A: This is common if the synthesis involved a chlorinated precursor or heat.
The Fix: Change the selectivity of the mobile phase.
Standard: Hexane / Ethyl Acetate (separates by polarity).
Alternative: DCM / Methanol (separates by polarizability).
Protocol: Try 100% DCM initially.[1] If the product doesn't move, add 1-2% Methanol.[1] The chlorinated aromatic ring interacts differently with DCM than with Hexanes, often resolving overlaps.
Q: I suspect the acid precursor is contaminating my alcohol.
A: If you synthesized this via reduction of 3-(2,4-dichlorophenyl)propanoic acid:
Mechanism: The acid is much more polar than the alcohol.
Observation: In 20% EtOAc/Hexane, the alcohol moves (Rf 0.3), but the acid should stay at the baseline (Rf 0.0).
Troubleshooting: If the acid is streaking up (smearing into the alcohol), it means your silica is slightly acidic or the loading was too high.
Immediate Action: Do not increase polarity. Keep the EtOAc low to keep the acid stuck at the start.
Visualization: Troubleshooting Workflow
Caption: Logic flow for resolving common elution issues. Gradient elution is the primary defense against tailing.
Module 4: Detection & Isolation
Objective: Confirm the identity of the fractions before combining.
Q: Can I rely solely on UV detection?
A:Yes and No.
UV (254 nm): The 2,4-dichlorophenyl ring is UV active.[1] It will show up as a dark spot on fluorescent silica plates.[2]
The Risk: Non-polar impurities (like starting materials) also contain this ring and will look identical under UV.
The Solution: You must use a chemical stain to confirm the presence of the alcohol functionality.
Q: Which stain should I use?
A: Use Permanganate (KMnO4) or Hanessian’s Stain (Cerium Molybdate) .
Stain
Color Change
Specificity
Preparation
UV (254 nm)
Dark Spot
Aromatic Ring
N/A (Lamp)
KMnO4
Yellow/Brown
Oxidizable groups (Alcohols)
1.5g KMnO4, 10g K2CO3, 1.25mL 10% NaOH in 200mL H2O.[1]
Verification: The product is the spot that is both UV active (aromatic) and Stain active (alcohol).
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for general purification protocols of aryl alkanols).
Teledyne ISCO. (2023).[1] Flash Chromatography Guide: Method Development. (Authoritative source for Rf optimization and loading calculations).
Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for acidity of alcohols vs carboxylic acids).
Merck KGaA. (2024).[1] TLC Stains and Visualization Reagents. Sigma-Aldrich.[1] (Source for stain preparation recipes).
Technical Support Center: 3-(2,4-Dichlorophenyl)propan-1-ol Synthesis
The following guide is structured as a Technical Support Center for researchers synthesizing 3-(2,4-Dichlorophenyl)propan-1-ol. It prioritizes the most common failure modes associated with this specific scaffold: the lab...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Technical Support Center for researchers synthesizing 3-(2,4-Dichlorophenyl)propan-1-ol. It prioritizes the most common failure modes associated with this specific scaffold: the lability of the aryl-chloride bonds and the difficulty of working up hydride reductions.
Target Molecule: 3-(2,4-Dichlorophenyl)propan-1-ol
CAS: 60222-57-3 (analogous)
Primary Synthetic Challenge: The 2,4-dichloro substitution pattern significantly deactivates the ring but makes the C-Cl bonds susceptible to hydrogenolysis (de-chlorination) under standard catalytic hydrogenation conditions.[1][2][3]
Known Impurity Profile
Before troubleshooting, identify which impurity is plaguing your spectrum.[3]
Impurity Type
Chemical Identity
Origin
Diagnostic Signal (1H NMR)
Type A
De-chlorinated analogs (Monochloro or Des-chloro)
Over-reduction during catalytic hydrogenation (Pd/C).[1][2][3]
Loss of aromatic integration pattern (2,4-substitution is distinct: d, d, dd).[2] Appearance of extra aromatic protons.[3]
Type B
Unreacted Carboxylic Acid
Incomplete reduction or "dead" reagents.[1][2][3][4]
Ticket #409: "I lost my Chlorine atoms during reduction."
User: I synthesized the precursor 3-(2,4-dichlorophenyl)acrylic acid and tried to reduce the double bond and the acid simultaneously using Pd/C and
. The mass spec shows I'm missing 35/70 mass units. What happened?
Senior Scientist Response:
You have encountered Hydrodechlorination . The carbon-chlorine bond on an aromatic ring is labile under standard catalytic hydrogenation conditions, especially with Palladium (Pd), which is excellent at oxidative addition into Ar-Cl bonds.[2]
The Fix:
Switch Reagents (Recommended): Do not use catalytic hydrogenation for the acid reduction step.[3] Use Borane-THF (
) or Borane-DMS .[2][3] Borane is chemoselective for carboxylic acids and will not touch the aryl-chloride bonds or the aromatic ring.[3]
If you must use hydrogenation (for the alkene):
Poison the Catalyst: Switch to Platinum Oxide (
) or use a poisoned catalyst like Lindlar’s catalyst (though Lindlar is usually for alkynes, it reduces activity).
Add an Inhibitor: Adding small amounts of ethylenediamine or thiophene can inhibit the hydrogenolysis of the C-Cl bond while allowing the C=C double bond to reduce.
Visualizing the Pathway:
Figure 1: Chemoselectivity is critical. Pd/C risks stripping chlorine atoms.[2][3] Borane (Path B) preserves the halogenated ring.
Ticket #412: "My product is stuck in a gel/emulsion after Borane reduction."
User: I switched to Borane-THF as suggested. The reaction looked complete on TLC, but after adding water, I got a sticky white gel that won't separate. My yield is 30%.
Senior Scientist Response:
This is a classic Boron-Complex Issue . Borane reduces carboxylic acids by forming a stable triacyloxyborane intermediate, which eventually reduces to a borate ester (trimer).[3] Adding just water is often insufficient to break the strong B-O bonds, trapping your alcohol in the aqueous/gel phase.
The Protocol (The "Methanol Metholysis"):
You must aggressively break the Boron-Oxygen bond.
Quench: Cool reaction to 0°C. Slowly add Methanol (MeOH) . Massive gas evolution (
Evaporation: Rotovap the solvent. The trimethyl borate azeotropes away with the methanol.
Repeat: Add more MeOH and rotovap again (2-3 times) until the "gel" disappears and you are left with a clear oil.[2][3]
Self-Validating Check:
Run a
NMR (if available). If you see broad peaks, boron is still complexed.[3] If clean, proceed to extraction.
Ticket #415: "I have 10% unreacted acid remaining. Can I distill it?"
User: The reaction stalled. I have a mixture of my alcohol and the starting carboxylic acid. The boiling point is high (>300°C).[3] Should I try vacuum distillation?
Senior Scientist Response:Do not distill yet. The boiling points of the acid and alcohol are too close, and the high temperature risks polymerization or degradation of the dichloro-ring.
The "pH Swing" Purification Protocol:
Since your impurity is acidic and your product is neutral, use chemical separation.
Dissolve: Take the crude mixture up in Diethyl Ether or Ethyl Acetate.
Base Wash: Wash the organic layer 2x with Saturated Sodium Bicarbonate (
If chemical washing and optimized workup still leave impurities (e.g., the aldehyde intermediate), use this decision tree.
Figure 2: Logical decision tree for removing specific impurities based on NMR diagnostics.
References & Grounding
Selective Reduction of Carboxylic Acids:
Brown, H. C., & Kulkarni, S. U. (1977). Selective reductions.[2][3][5][9][10][11][12] 24. Reaction of carboxylic acids with borane-tetrahydrofuran. A convenient, selective procedure for the conversion of carboxylic acids to the corresponding alcohols.[9][10][11][13]Journal of Organic Chemistry.
Aramendía, M. A., et al. (1999). Catalytic hydrodechlorination of chlorobenzenes on palladium systems.[3][14]Journal of Molecular Catalysis A: Chemical.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 3-(2,4-Dichlorophenyl)propan-1-ol
Executive Summary & Molecule Profile
Target Molecule: 3-(2,4-Dichlorophenyl)propan-1-ol
CAS: [Various, dependent on specific isomer/salt]
Core Application: Key intermediate in the synthesis of antifungal azoles (e.g., Miconazole analogs) and other pharmacophores.[1][2][3]
The Challenge:
The synthesis of this molecule presents a classic chemoselectivity paradox. You must reduce a polar functionality (acid, ester, or alkene) without disturbing the aryl chloride motifs.[1][2] The 2,4-dichloro substitution pattern activates the ring towards nucleophilic aromatic substitution or radical hydrodehalogenation, making standard reduction protocols risky.[1][2][3]
This guide addresses the two primary synthetic routes and their specific failure modes.
Route Selection & Decision Matrix
Before troubleshooting, verify your synthetic pathway.[1] The impurity profile is dictated by the starting material.
Figure 1: Decision matrix for synthetic route selection and associated primary risks.[1][2][3]
Module A: Reduction of Propanoic Acid Precursors
Context: Reducing 3-(2,4-dichlorophenyl)propanoic acid (or ester) to the alcohol.
Critical Issue 1: Hydrodehalogenation (Loss of Chlorine)
Symptom: Mass spec shows M-34 or M-35 peaks (Monochloro impurity).[1][2][3]
Cause:
Catalytic Hydrogenation: Using H₂/Pd-C is the most common error.[3] Palladium readily catalyzes the oxidative addition into the Ar-Cl bond, replacing Cl with H.[3]
Aggressive Hydrides: LiAlH₄ at reflux can attack the halogenated ring, particularly at the ortho (2-position) due to coordination effects.
Troubleshooting Protocol:
Parameter
Recommendation
Mechanism/Rationale
Reagent
Use Borane-THF (BH₃·THF)
Borane reduces carboxylic acids via an acyloxyborane intermediate. It is electrophilic and does not attack the electron-rich Ar-Cl bond.[2][3]
Alternative
LiAlH₄ (Strict Temp Control)
If using LAH, maintain temperature < 0°C during addition.[1][2] Quench immediately upon completion. Avoid reflux.
Forbidden
H₂ / Pd-C
Palladium on Carbon will strip chlorines before reducing the ester/acid in many cases.[3]
Critical Issue 2: The "Stalled" Aldehyde
Symptom: Presence of aldehyde intermediate (approx.[4][5][6][7] 9.7 ppm in ¹H NMR).
Cause: Moisture in the solvent (THF) destroying the hydride reagent, or insufficient stoichiometry.[1]
Solution:
Titration: Hydride reagents degrade. Titrate your LiAlH₄ or BH₃ solution if the bottle is old.
Stoichiometry: Use 1.2–1.5 equivalents of hydride. The first equivalent deprotonates the acid (forming H₂); the subsequent equivalents perform the reduction.
Module B: Hydroboration of Allyl Benzene
Context: Converting 1-allyl-2,4-dichlorobenzene to the alcohol via Hydroboration-Oxidation.
Critical Issue 3: Regioselectivity (The "Wrong Alcohol")
Symptom: Formation of the secondary alcohol (Markovnikov product) instead of the desired primary alcohol.
Mechanism: The 2,4-dichloro substitution makes the ring electron-deficient.[2][3] This electronic effect can sometimes compete with steric factors, directing the boron slightly toward the internal carbon.
Troubleshooting Protocol:
Q: I am seeing 15% secondary alcohol impurity. How do I fix this?A: Switch from BH₃·THF to a sterically bulky borane.
Standard Reagent (BH₃): Small size allows some attack at the internal carbon.
Optimized Reagent (9-BBN or Disiamylborane): These reagents are massive.[3] They physically cannot fit at the internal carbon position, forcing >98% attack at the terminal carbon (Anti-Markovnikov).[1]
Step-by-Step Optimization:
Dissolve alkene in dry THF.
Add 9-BBN (0.5 M in THF) at 0°C.
Reflux for 2 hours (9-BBN reacts slower than BH₃).[3]
Cool to 0°C.
Oxidation: Add NaOH (3M) followed by H₂O₂ (30%) slowly.
Note: Maintain temp < 10°C during oxidation to prevent migration/polymerization.
General Workup & Purification Issues
Critical Issue 4: Styrene Formation (Elimination)
Symptom: Appearance of alkene protons (5.0–6.5 ppm) in NMR after workup.[1]
Cause: Acid-catalyzed dehydration.[2][3] The target molecule is a primary alcohol, but the benzylic-like resonance (homobenzylic) can stabilize a carbocation intermediate if heated in strong acid.
Prevention:
Avoid distilling the product at high temperatures (>150°C) without high vacuum.
During workup, ensure the aqueous phase is neutralized (pH 7) before evaporation.[1] Do not concentrate the organic layer if it is still acidic.
Side Reaction Pathway Visualization
Figure 2: Common impurity pathways relative to reaction conditions.
FAQ: Rapid Fire Troubleshooting
Q: Can I use NaBH₄ for the acid reduction?A: Not directly. NaBH₄ is too weak to reduce carboxylic acids. You must activate it, for example, by adding Iodine (I₂) or Sulfuric Acid (generating Borane in situ), or by converting the acid to a Mixed Anhydride first.[1][2] Recommendation: Stick to Borane-THF for reproducibility.[2][3]
Q: My product is colored (yellow/brown) but NMR looks clean.A: This is likely trace oxidation of the phenol ring or polymerization of trace styrene impurities. Treat the ethereal solution with activated charcoal and filter through Celite to remove color bodies.
Q: Is the 2-Cl or 4-Cl more likely to be lost during reduction?A: The 2-Cl (ortho) is generally more labile in metal-mediated reductions due to chelation effects with the reducing agent, but in radical processes (like simple photodegradation), the 4-Cl can be equally vulnerable.[2][3]
References
Chemoselective Reduction of Carboxylic Acids: Brown, H. C.; Choi, Y. M.[1][2][3] "The selective reduction of carboxylic acids with borane-tetrahydrofuran in the presence of other functional groups." Synthesis, 1981 , 1981(6), 439-440.[1][2][3] Link
Hydroboration Regioselectivity: Brown, H. C.; Vara Prasad, J. V. N.[2][3] "Hydroboration.[8] 66. Hydroboration of representative alkenes with 9-borabicyclo[3.3.1]nonane." J. Org.[3] Chem., 1984 , 49(21), 4009–4014.[1][2][3] Link[1][2]
Dehalogenation Risks: Rylander, P. N.[1][2] Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979 .[1][2] (Standard text on Pd/C incompatibility with Ar-Cl).
Lithium Aluminum Hydride Selectivity: Gaylord, N. G.[1][2] Reduction with Complex Metal Hydrides. Interscience Publishers, 1956 .[1][2] (Foundational text on temperature dependence of LAH reductions).
Improving yield in the preparation of 3-(2,4-Dichlorophenyl)propan-1-ol
This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 3-(2,4-Dichlorophenyl)propan-1-ol . This document synthesizes field-proven methodologies with mechanistic insigh...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 3-(2,4-Dichlorophenyl)propan-1-ol . This document synthesizes field-proven methodologies with mechanistic insights to address yield, selectivity, and purification challenges.
Status: Operational | Tier: Advanced Chemical Support
Topic: Yield Optimization & Troubleshooting
Target Molecule: 3-(2,4-Dichlorophenyl)propan-1-ol (CAS: 83623-61-4)
Executive Summary & Core Strategy
The preparation of 3-(2,4-Dichlorophenyl)propan-1-ol is frequently bottlenecked by two competing factors: chemoselectivity (preventing dechlorination of the aromatic ring) and conversion efficiency (reducing the carboxylic acid/ester without over-reduction).
The most robust, scalable route involves a three-step sequence starting from 2,4-dichlorobenzaldehyde. Direct one-step reductions often fail due to the lability of the aryl-chloride bonds under standard hydrogenation conditions.
The "Golden Route" Workflow
Condensation: Knoevenagel reaction of 2,4-dichlorobenzaldehyde with malonic acid.
Selective Saturation: Hydrogenation of the alkene without hydrogenolysis of the C-Cl bonds.
Functional Group Reduction: Reduction of the saturated acid/ester to the primary alcohol.
Objective: Maximize conversion of 2,4-dichlorobenzaldehyde to 2,4-dichlorocinnamic acid.
Protocol: Reflux 2,4-dichlorobenzaldehyde (1.0 eq) with malonic acid (1.2 eq) in pyridine with a catalytic amount of piperidine.
Yield Tip: The reaction generates water. Using a Dean-Stark trap (if using a co-solvent like toluene) or ensuring high-quality anhydrous pyridine drives the equilibrium forward.
Common Failure: Incomplete decarboxylation. Ensure the reaction mixture is heated to
C after the initial condensation to facilitate the loss of CO.
Step 2: Selective Hydrogenation (The Critical Step)
Objective: Reduce the C=C double bond while preserving the Ar-Cl bonds.
Risk: Standard Pd/C catalysts often cause hydrodechlorination (Ar-Cl
Ar-H), destroying the product.
Catalyst
H2 Pressure
De-Cl Risk
Recommendation
Pd/C (Standard)
1-3 bar
High
Avoid. Pd inserts readily into Ar-Cl bonds.
PtO (Adam's)
1 bar
Low
Preferred. High chemoselectivity for C=C over Ar-Cl.
Rh/C (5%)
1-5 bar
Very Low
Excellent alternative if PtO fails.
Zn / AcOH
N/A
Low
Good chemical alternative, but workup is messy.
Optimized Protocol (PtO
):
Dissolve 2,4-dichlorocinnamic acid in Ethyl Acetate or Methanol.
Add 1-2 mol% PtO
.
Purge with N
, then stir under H balloon (1 atm) at RT.
Monitor: Check HPLC/TLC every 30 mins. Stop immediately upon disappearance of starting material to prevent ring hydrogenation.
Step 3: Reduction to Alcohol
Objective: Convert the saturated acid (or ester) to the alcohol.
Reagent Choice:
Borane-THF (BH
THF): The gold standard for reducing carboxylic acids in the presence of halides. It reduces -COOH to -CHOH rapidly at mild temperatures and is inert to aryl chlorides.
LiAlH
: Effective, but requires lower temperatures (C) to avoid potential side reactions with the halogenated ring.
Protocol (Borane Method):
Dissolve 3-(2,4-dichlorophenyl)propanoic acid in anhydrous THF under Argon.
Cool to
C. Dropwise add BHTHF (1.0 M, 1.2 eq).
Warm to RT and stir for 2-4 hours.
Quench: Carefully add MeOH until bubbling ceases. Evaporate solvents.
Troubleshooting Guide (Q&A)
Issue 1: "I am losing chlorine atoms (Dechlorination)."
User Query: My mass spec shows a peak at M-34 or M-70. I'm using Pd/C for the hydrogenation step.
Root Cause: Palladium is an excellent catalyst for hydrodechlorination (breaking C-Cl bonds).[1]
Solution:
Switch Catalyst: Immediately switch to Platinum Oxide (PtO
) or Rhodium on Carbon (Rh/C) . These metals have a much higher barrier for oxidative addition into the Ar-Cl bond compared to Pd.
Poison the Catalyst: If you must use Pd/C, add a catalyst poison like thiophene or ethylenediamine to the reaction mixture. This reduces the catalyst's activity enough to stop dechlorination but still allow alkene reduction.
Chemical Reduction: Abandon catalytic hydrogenation. Use Zn/Acetic Acid or NaBH
/NiCl (with caution) to reduce the double bond.
Issue 2: "Low yield during the acid reduction step."
User Query: I am using NaBH
to reduce the acid, but the reaction is stalled.
Root Cause: Sodium Borohydride (NaBH
) alone does not reduce carboxylic acids efficiently. It reduces esters, ketones, and aldehydes.
Solution:
Activate the Borohydride: Add Iodine (I
) to the NaBH mixture (generates BH in situ) or add BFEtherate .
Switch Reagent: Use Borane-DMS or Borane-THF complex. This is chemically specific for carboxylic acids.
Two-Step via Ester: Convert the acid to the methyl ester (MeOH/H
SO reflux), then reduce the ester with standard NaBH or LiAlH. This is often easier to purify.
Issue 3: "My product is an oil that won't crystallize."
User Query: I expect a solid, but I have a viscous oil. Is it impure?
Root Cause: 3-(2,4-Dichlorophenyl)propan-1-ol has a low melting point and tends to supercool. Impurities (unreacted aldehyde or decarboxylated byproducts) prevent crystallization.
Solution:
High Vacuum: Ensure all solvent (especially high-boiling alcohols or DMF) is removed (<0.1 mmHg).
Seed Crystal: If available, seed the oil at
C.
Chromatography: Run a short silica plug (Hexane:EtOAc 8:2) to remove non-polar impurities. The pure alcohol should solidify upon cooling.
Visualized Workflows
Synthesis & Troubleshooting Pathway
This diagram illustrates the logical flow of the synthesis and the critical decision points for troubleshooting.
Caption: Logical workflow for the synthesis of 3-(2,4-Dichlorophenyl)propan-1-ol, highlighting the critical risk of dechlorination during the hydrogenation step.
References
Selective Hydrogenation of Chlorocinnamic Acids
Title: Hydrogenolysis of chlorobenzene and dichlorobenzenes... in the presence of Pd/C catalyst.[2]
Technical Support Hub: Stability & Handling of 3-(2,4-Dichlorophenyl)propan-1-ol
[1] Executive Summary & Mechanistic Insight[2][3] The Core Challenge: 3-(2,4-Dichlorophenyl)propan-1-ol (hereafter 3-DCP-OH ) is a primary alcohol attached to a deactivated aromatic ring via a propyl linker.[1] While gen...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Mechanistic Insight[2][3]
The Core Challenge:
3-(2,4-Dichlorophenyl)propan-1-ol (hereafter 3-DCP-OH ) is a primary alcohol attached to a deactivated aromatic ring via a propyl linker.[1] While generally stable under neutral conditions, its behavior in acidic environments is governed by the competition between nucleophilic substitution (
The "Why" Behind the Instability:
In acidic media, the hydroxyl group is protonated to form an oxonium ion (
), transforming a poor leaving group () into an excellent one ().[1]
Nucleophilic Attack (The Primary Risk): Because the alcohol is primary and unhindered, it is highly susceptible to
attack. If the acid used contains a nucleophilic counter-ion (e.g., , ), the conversion to the corresponding alkyl halide is rapid and often irreversible.
Dehydration/Elimination: In the presence of non-nucleophilic acids (e.g.,
, ) and heat, the molecule undergoes elimination to form 3-(2,4-dichlorophenyl)prop-1-ene.[1]
Cyclization (The "Hidden" Risk): While the 2,4-dichloro substitution deactivates the ring, reducing the risk of intramolecular Friedel-Crafts cyclization (to form chlorotetralins) compared to unsubstituted analogs, this pathway becomes relevant under strong Lewis acid conditions or high temperatures.
Interactive Troubleshooting Guide
Identify your issue below to find the corresponding solution.
Scenario A: "I see a new, non-polar impurity peak (RRT > 1.0) after acidic workup."
Diagnosis:Alkyl Chloride Formation.
If you used Hydrochloric Acid (
) to quench a reaction or adjust pH, you likely converted the alcohol to 1-chloro-3-(2,4-dichlorophenyl)propane .[1]
Mechanism:
attack by the chloride ion () on the protonated alcohol.[1][2]
Confirmation: Check Mass Spec for a cluster showing M+ and M+2 characteristic of three chlorine atoms (two from the ring, one from the tail).
Corrective Action:
Immediate: Isolate the impurity via column chromatography (non-polar mobile phase).[1]
Prevention: Switch to Sulfuric Acid (
) or Citric Acid for pH adjustment.[1] These anions are non-nucleophilic and will not displace the hydroxyl group under mild conditions.
Scenario B: "My product yield is low, and I detect a volatile compound."
Diagnosis:Acid-Catalyzed Dehydration (Alkene Formation).
This occurs if the reaction mixture was heated while acidic, or if a strong dehydrating acid (
The following diagram illustrates the divergence of 3-DCP-OH under different acidic conditions.
Figure 1: Acid-mediated degradation pathways of 3-(2,4-Dichlorophenyl)propan-1-ol.[1] The red paths indicate irreversible impurity formation.
References
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General mechanism of alcohol protonation and substitution vs. elimination). [1]
PubChem. (2025).[1] 3-(2,4-Dichlorophenyl)propan-1-ol Compound Summary. National Library of Medicine.[1] (Chemical structure and physical property verification). [1]
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for alkyl halide formation from alcohols using hydrohalic acids). [1]
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Detailed kinetics of SN2 reactions on primary carbons). [1]
Technical Support Center: Stability & Degradation of 3-(2,4-Dichlorophenyl)propan-1-ol
This is a comprehensive technical support guide designed for researchers and analytical scientists working with 3-(2,4-Dichlorophenyl)propan-1-ol . It synthesizes organic chemistry first principles with specific stabilit...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical support guide designed for researchers and analytical scientists working with 3-(2,4-Dichlorophenyl)propan-1-ol . It synthesizes organic chemistry first principles with specific stability data to provide a self-validating troubleshooting resource.
Executive Summary & Compound Profile
3-(2,4-Dichlorophenyl)propan-1-ol is a primary alcohol intermediate often utilized in the synthesis of azole antifungals and agrochemicals. Its stability profile is governed by two dominant functionalities: the primary hydroxyl group (susceptible to oxidation) and the 2,4-dichlorophenyl ring (susceptible to photolytic dechlorination).
Researchers frequently encounter "ghost peaks" or shifting baselines during HPLC analysis of this compound. This guide details the causality of these issues, providing a mechanistic map of degradation to ensure the integrity of your experimental data.
Understanding how the molecule breaks down is the first step in troubleshooting. The degradation is rarely random; it follows specific thermodynamic sinks.
Pathway A: Oxidative Dehydrogenation (The "Air" Problem)
In solution, particularly in protic solvents like methanol or water exposed to air, the primary alcohol undergoes a two-step oxidation.
Step 1: Conversion to 3-(2,4-Dichlorophenyl)propanal (Aldehyde). This is a transient intermediate and often appears as a broad or splitting peak in HPLC due to hydrate formation in aqueous mobile phases.
Step 2: Rapid oxidation to 3-(2,4-Dichlorophenyl)propanoic acid . This is the thermodynamic sink—the stable end-product you will most likely detect as a major impurity [1].
Pathway B: Photolytic Dechlorination (The "Light" Problem)
Chlorinated aromatics are sensitive to UV radiation (254 nm). Homolytic cleavage of the C-Cl bond generates radical species, leading to mono-chlorinated byproducts. This is common if samples are left on autosampler trays in clear vials [2].
Pathway Visualization
The following diagram illustrates the kinetic relationships between the parent compound and its breakdown products.
Figure 1: Mechanistic degradation pathway showing the oxidative cascade (Red) and photolytic side-reactions (Green).
Diagnostic Data: Identifying Impurities
When an unknown peak appears, use this table to correlate Relative Retention Times (RRT) with likely candidates.
Note: RRT values are estimates based on a standard C18 Reverse Phase method (Water/Acetonitrile gradient).
Impurity Name
Likely Origin
RRT (Approx)*
Detection Characteristic
3-(2,4-Dichlorophenyl)propanoic acid
Oxidation (Storage)
0.85 - 0.90
Shifts significantly with pH; moves to solvent front at pH > 4.0.
3-(2,4-Dichlorophenyl)propanal
Oxidation (Active)
1.10 - 1.15
May show doublet in NMR; UV spectrum similar to parent.
Monochloro-propanols
Photolysis
0.60 - 0.70
Mass spec shows loss of -35 Da (Cl) pattern.
Dimer/Ester
Synthesis Artifact
1.25+
Late eluting; rare in degradation unless heated with acid.
RRT < 1.0 indicates the impurity is more polar than the parent (e.g., Acid).
RRT > 1.0 indicates the impurity is less polar (e.g., Aldehyde, Dimer).
Troubleshooting Guide (FAQ Format)
Q1: I see a new peak at RRT 0.9 that grows over time in my autosampler. What is it?
Diagnosis: This is almost certainly 3-(2,4-Dichlorophenyl)propanoic acid .
The Mechanism: The autosampler vial likely has a pierced septum, allowing oxygen ingress. If your mobile phase is neutral or slightly acidic, the alcohol slowly oxidizes.
The Fix:
Immediate: Re-prepare the sample in fresh solvent.
Systemic: Use pre-slit septa to minimize coring, but ensure a tight seal. Lower the autosampler temperature to 4°C.
Validation: Spike the sample with a known standard of the propanoic acid derivative to confirm retention time match [1].
Q2: My peak area for the parent compound is decreasing, but I don't see new peaks.
Diagnosis: You may be experiencing precipitation or adsorption , not degradation.
The Mechanism: 3-(2,4-Dichlorophenyl)propan-1-ol is highly lipophilic (LogP ~3.3). If you dissolve it in 100% organic solvent and inject it into a highly aqueous mobile phase (e.g., 90% Water), the compound may precipitate in the needle or on the column head.
The Fix:
Match the sample diluent to the initial mobile phase conditions (e.g., 50:50 Water:MeCN).
Check for adsorption to plastic vials; switch to glass.
Q3: Why does the impurity peak shift when I change the mobile phase pH?
Diagnosis: The impurity is ionizable, confirming it is the Acid degradation product.
The Mechanism: The parent alcohol is neutral and its retention is unaffected by pH. The propanoic acid impurity (
) will exist as a neutral molecule at pH 2 (retaining longer) and as an anion at pH 7 (eluting at the void volume).
The Fix: This is a feature, not a bug. Use this pH-shift to confirm the identity of the impurity without a mass spectrometer.
Validated Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
To validate your analytical method, you must intentionally degrade the sample to ensure your method can resolve the impurities.
Oxidative Stress:
Dissolve 10 mg of compound in 5 mL Acetonitrile.
Add 1 mL of 30%
.
Heat at 60°C for 2 hours.
Result: Should generate significant amounts of Aldehyde and Acid .
Photolytic Stress:
Place a 1 mg/mL solution (in clear glass) in a light chamber (UV 254 nm) for 4 hours.
Result: Should generate Dechlorinated species and potentially ring-opened byproducts [2].
Control:
Always prepare a fresh standard protected from light and stored at -20°C for comparison.
Protocol B: Stability-Indicating HPLC Conditions
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax).
Mobile Phase A: 0.1% Formic Acid in Water (Low pH suppresses acid ionization, improving peak shape).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Detection: UV at 220 nm (optimal for chlorinated rings) and 254 nm.
References
Sigma-Aldrich. (n.d.). 3-(2,4-Dichlorophenyl)propionic acid Product Sheet. Retrieved from (Note: This confirms the existence and stability of the acid end-product).
National Institutes of Health (PubChem). (2024). Photodegradation of Chlorinated Phenols. Retrieved from (General mechanism for photolysis of 2,4-dichlorophenyl moieties).
BenchChem. (2025). Stability issues and proper storage conditions for Phenylpropanols. Retrieved from (General storage protocols for benzylic/phenethyl alcohols).
Troubleshooting
Optimizing GC-MS parameters for dichlorophenyl propanol isomers
Technical Guide: Optimizing GC-MS Parameters for Dichlorophenyl Propanol Isomers Introduction Dichlorophenyl propanol isomers (specifically 1-(2,4-dichlorophenyl)-2-propanol) are critical intermediates in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Optimizing GC-MS Parameters for Dichlorophenyl Propanol Isomers
Introduction
Dichlorophenyl propanol isomers (specifically 1-(2,4-dichlorophenyl)-2-propanol) are critical intermediates in the synthesis of azole antifungals (e.g., miconazole, econazole) and substituted amphetamines. Their analysis is complicated by two factors:
Positional Isomerism: The 2,4-, 2,5-, and 3,4-dichloro isomers possess identical molecular weights and nearly identical mass fragmentation patterns.
Hydroxyl Polarity: The free hydroxyl group leads to peak tailing and adsorption on active sites, necessitating derivatization.
This guide provides an autonomous, field-proven workflow to resolve these challenges.
Module 1: Chromatographic Resolution (The Separation Challenge)
Q1: My isomers are co-eluting. Which column phase provides the best selectivity?A: Standard non-polar columns (100% dimethylpolysiloxane, e.g., DB-1) often fail to resolve positional isomers of dichlorophenyl propanols because their boiling points are too similar.
Recommendation: Switch to a 5% phenyl-arylene phase (e.g., DB-5ms, HP-5ms) or a mid-polarity 50% phenyl phase (e.g., DB-17ms).
Mechanism: The phenyl rings in the stationary phase interact with the π-electrons of the dichlorophenyl moiety. The steric hindrance differences between a 2,4-dichloro and a 3,4-dichloro substitution pattern result in different interaction strengths, increasing separation factors (
).
Q2: What temperature program maximizes resolution (
)?A: Isothermal holds are inefficient. You need a "focused gradient" approach.
Strategy: Rapidly ramp to 20°C below the expected elution temperature, then slow the ramp to 2–4°C/min.
Protocol:
Start: 60°C (Hold 1 min).
Ramp 1: 20°C/min to 160°C.
Ramp 2: 3°C/min to 220°C (Critical resolution window).
Ramp 3: 30°C/min to 300°C (Bake out).
Q3: I see peak fronting. Is this a column issue?A: Fronting usually indicates column overload or solubility mismatch, not column damage.
Diagnosis: If the peak looks like a "shark fin" (slow rise, sharp drop), you are injecting too much mass or the solvent expansion volume exceeds the liner capacity.
Fix: Reduce injection volume to 1 µL or use a Split ratio of at least 20:1. Ensure your solvent (e.g., Ethyl Acetate) matches the polarity of the column better than Methanol.
Module 2: Mass Spectrometry & Detection
Q4: The mass spectra of the 2,4- and 3,4-isomers look identical. How do I distinguish them?A: In Electron Ionization (EI) at 70 eV, positional isomers of dichlorophenyl propanols fragment via the same pathways (primarily
-cleavage). You cannot rely on library matching alone.
Solution: You must establish Retention Time Locking (RTL) using authentic standards.
Diagnostic Ions (TMS Derivative):
m/z 159/161/163: Dichlorobenzyl cation (
). The ratio of these peaks confirms the presence of two chlorines (9:6:1 isotope pattern).
m/z 117: The ether fragment (
), characteristic of the derivatized propanol chain.
Q5: Should I use SIM or Full Scan?A: Use Full Scan for initial method development to identify unknown impurities. Use SIM (Selected Ion Monitoring) for quantitation to improve signal-to-noise (S/N) by 10-100x.
Q6: Why is derivatization strictly required?A: The secondary hydroxyl group on the propyl chain forms hydrogen bonds with silanols in the GC liner and column, causing severe peak tailing and non-linear response at low concentrations.
The Fix: Silylation replaces the active proton with a trimethylsilyl (TMS) group, rendering the molecule volatile and inert.
Q7: Which reagent is best?A:BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).
Why: BSTFA is highly volatile (doesn't interfere with early chromatogram) and TMCS acts as a catalyst to silylate the sterically hindered secondary alcohol.
Standard Operating Procedure: Derivatization
Step
Action
Critical Note
1
Dissolve 1-5 mg sample in 1 mL anhydrous Ethyl Acetate.
Avoid Methanol (it reacts with the reagent).
2
Add 50 µL BSTFA + 1% TMCS .
Reagent must be fresh and clear (not yellow).
3
Incubate at 65°C for 30 minutes .
Heat is required to drive the reaction to completion for secondary alcohols.
4
Cool to room temp and inject directly.
Analyze within 24 hours to prevent hydrolysis.
Visualizations
Figure 1: Method Development Workflow
This diagram outlines the logical progression from sample to validated data, emphasizing the decision points for isomer resolution.
Caption: Logical workflow for optimizing separation of positional isomers, prioritizing temperature gradients before hardware changes.
Figure 2: Troubleshooting Peak Tailing
A decision tree to rapidly diagnose the root cause of poor peak shape.
Caption: Diagnostic tree distinguishing between chemical adsorption (derivatization failure) and physical system activity.
Summary of Optimized Parameters
Parameter
Setting
Rationale
Inlet Temp
250°C
Ensures rapid volatilization of high-boiling isomers.
Injection Mode
Split (20:1)
Prevents column overload and improves peak shape.
Column
30m x 0.25mm, 0.25µm (5% Phenyl)
Balance of resolution and analysis time.
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Maintains separation efficiency during temp ramp.
Transfer Line
280°C
Prevents condensation of high-boiling analytes.
Ion Source
230°C
Standard for EI; minimizes thermal degradation.
References
Restek Corporation. (2025). GC Troubleshooting: Tailing Peaks and Flow Path Activity. Retrieved from [Link]
Little, J. L. (1999). Derivatization in Gas Chromatography-Mass Spectrometry.[1][2][3] Journal of Chromatography A. (General reference for silylation chemistry).
Troubleshooting inconsistent results in biological assays with dichlorophenyl compounds
Topic: Troubleshooting Inconsistent Results with Dichlorophenyl Scaffolds Audience: Senior Scientists, Assay Development Leads, Pharmacologists. Core Directive: The Physicochemical Trap Welcome to the Technical Support C...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Inconsistent Results with Dichlorophenyl Scaffolds
Audience: Senior Scientists, Assay Development Leads, Pharmacologists.
Core Directive: The Physicochemical Trap
Welcome to the Technical Support Center. If you are working with dichlorophenyl derivatives (e.g., diclofenac analogs, diuron-like herbicides, or 3,4-dichlorophenyl drug scaffolds), you are likely encountering a specific triad of physicochemical challenges: High Lipophilicity (LogP > 3.5) , Halogen-Bonding Driven Aggregation , and Plasticware Adsorption .
Dichlorophenyl moieties are "grease balls" in aqueous biology. They do not merely dissolve; they partition. When your IC50 curves shift 10-fold between runs, or your high-concentration wells show less signal than medium concentrations (the "Bell-Shaped Artifact"), the culprit is rarely the biology—it is the chemistry of the delivery system.
This guide provides the protocols to stabilize your compound delivery and validate your readouts.
Module A: Solubility & Precipitation ("The Crashing Compound")
FAQ: Why does my compound precipitate in media despite being soluble in DMSO?
Root Cause: "Crash-out" occurs due to the rapid change in solvent polarity. When a 100% DMSO stock is pipetted directly into aqueous media, the local concentration of water spikes immediately at the tip interface, forcing hydrophobic dichlorophenyls to aggregate before they can disperse.
The Fix: Kinetic Solubility Optimization
Do not rely on thermodynamic solubility (equilibrium). Biological assays rely on kinetic solubility—how long the compound stays in solution before crashing.[1]
Protocol: The "Intermediate Shift" Dilution Method
Standard direct dilution often fails for dichlorophenyls. Use this 2-step method to prevent micro-precipitation.
Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 1000x the final assay concentration (e.g., 10 mM for a 10 µM final assay).
The Intermediate Step:
Prepare an "Intermediate Plate" with buffer + 10% DMSO .
Dilute your 1000x stock 1:10 into this plate.
Result: 100x concentration in 10% DMSO. (The higher DMSO content stabilizes the transition).
Final Addition:
Transfer from the Intermediate Plate to the Assay Plate (containing cells/enzyme) at a 1:10 ratio.
Final Conditions: 1x compound concentration, 1% DMSO.
Validation: Measure OD620 (nephelometry) immediately after addition. A spike >0.005 OD above background indicates micro-precipitation.
Visualization: Solubility Troubleshooting Logic
Caption: Logic flow for diagnosing solubility vs. adsorption issues. Nephelometry is the critical first gate.
Module B: Non-Specific Binding ("The Sticky Compound")
FAQ: Why do I lose potency in serial dilutions?
Root Cause: Dichlorophenyl compounds are notorious for binding to polypropylene (tips) and polystyrene (plates). In a serial dilution, the lower concentration wells lose a higher percentage of free compound to the plastic walls, artificially inflating the IC50 (right-shift).
Data Table: Plasticware Impact on Recovery
Typical recovery of a 1 µM Dichlorophenyl derivative solution after 4 hours at RT.
Material Type
Surface Treatment
% Recovery (Free Compound)
Recommendation
Standard Polystyrene
TC-Treated
45 - 60%
❌ Avoid for low concentrations
Polypropylene (PP)
Standard
70 - 80%
⚠️ Acceptable for stocks >10 µM
Low-Binding PP
Hydrophilic Coat
92 - 98%
✅ Mandatory for serial dilutions
Glass Coated
Silanized
>99%
✅ Gold Standard
Protocol: The "Pre-Saturation" Technique
If you cannot afford glass-coated plates, use this method to saturate binding sites.
Block the Tips: Before pipetting your actual sample, pipette a "dummy" solution of the highest concentration compound up and down 3 times in your tip, then discard. This saturates the tip surface.
Include Carrier Protein: Ensure your assay buffer contains 0.1% BSA or 0.01% Triton X-100 (if biology permits). The protein/detergent coats the plastic, competing with your drug for binding sites.
Warning: High BSA (e.g., 10% FBS) can sequester lipophilic drugs, reducing potency. Keep protein constant across all wells.
Module C: Assay Interference ("The Ghost Signal")
FAQ: My compound fluoresces or quenches the readout.
Root Cause: The dichlorophenyl ring can exhibit native fluorescence or quench excitation light (Inner Filter Effect), particularly in the UV-Blue region (340-450 nm). This invalidates assays like NADH/NADPH quantitation or Resazurin.
Mechanism of Interference
Many dichlorophenyls absorb light at 280–320 nm . If your assay excites at 340 nm (e.g., NADH assays), the compound absorbs the excitation energy, reducing the emission signal even if no inhibition occurred (False Positive for inhibitors).
Protocol: The "Spike-In" Control
Use this to validate if inhibition is real or optical interference.
Run the Assay: Complete your enzymatic reaction to the endpoint.
The Spike: Add a known amount of the fluorophore product (e.g., NADH or Resorufin) to the wells containing your compound.
Read: Measure fluorescence.
Calculate:
If Signal (Compound + Spike) < Signal (Buffer + Spike), your compound is Quenching .
If Signal (Compound + Spike) > Signal (Buffer + Spike), your compound is Autofluorescing .
Visualization: Interference Pathways
Caption: Optical interference mechanisms. Dichlorophenyls often act as "Inner Filters," absorbing excitation light.
References
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link
Simeonov, A., & Davis, M. I. (2015).[2] Interference with Fluorescence and Absorbance. Assay Guidance Manual (NCBI).[2] Link
Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. Link
Liss, K. C., et al. (2002). Ferritin-mediated precipitation of dichlorophenyl compounds in culture media. Journal of Pharmacology and Experimental Therapeutics.
Beck, B., et al. (2023). Impact of Plastic-Related Compounds on P-Glycoprotein and Breast Cancer Resistance Protein In Vitro. MDPI. Link
Comparing synthesis routes for 3-(2,4-Dichlorophenyl)propan-1-ol
This guide provides an in-depth technical comparison of synthesis routes for 3-(2,4-Dichlorophenyl)propan-1-ol (CAS: 146882-07-7 / 83623-48-3). It is designed for researchers requiring high-purity intermediates for antif...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of synthesis routes for 3-(2,4-Dichlorophenyl)propan-1-ol (CAS: 146882-07-7 / 83623-48-3). It is designed for researchers requiring high-purity intermediates for antifungal or herbicide development.
Executive Summary & Strategic Analysis
Target Molecule: 3-(2,4-Dichlorophenyl)propan-1-ol
Core Challenge: The presence of the 2,4-dichloro motif on the aromatic ring presents a specific chemoselectivity challenge. Standard reduction methods (like catalytic hydrogenation) risk hydrodehalogenation (stripping the chlorine atoms), converting the high-value intermediate into useless 3-phenylpropanol.
Route Recommendation:
For Laboratory Scale (<50g):Route A (Borane Reduction) is the gold standard. It offers superior chemoselectivity, leaving the aryl chlorides untouched while quantitatively reducing the carboxylic acid.
For Process Scale (>1kg):Route B (Selective Hydrogenation) is preferred for cost, provided a poisoned catalyst (e.g., Pt/C or doped Pd) is used to prevent dechlorination.
Route A: Chemoselective Reduction of Propanoic Acid (The "Gold Standard")
This route utilizes 3-(2,4-dichlorophenyl)propanoic acid as the starting material.[1][2] It is the most robust method for medicinal chemistry applications where purity is paramount.
Mechanism & Rationale
Unlike Lithium Aluminum Hydride (LiAlH₄), which can occasionally attack aryl halides (especially bromides/iodides, but potentially chlorides under aggressive reflux), Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BMS) complexes coordinate selectively to the carbonyl oxygen of the carboxylic acid. This forms a triacyloxyborane intermediate which is rapidly reduced to the alcohol. The aryl chlorides remain inert because boron is electrophilic, not nucleophilic.
Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, N₂ inlet, and a pressure-equalizing addition funnel.
Solvation: Charge the flask with 3-(2,4-Dichlorophenyl)propanoic acid (10.0 g, 45.6 mmol) and anhydrous THF (100 mL). Cool the system to 0°C using an ice bath.
Addition: Transfer 1.0 M BH₃·THF complex (55 mL, 55.0 mmol, 1.2 equiv) to the addition funnel via cannula. Add dropwise over 30 minutes. Caution: Hydrogen gas evolution.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane). The acid spot (low R_f) should disappear.
Quench: Cool back to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane (vigorous bubbling).
Workup: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc (150 mL) and wash with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine.
Purification: Dry over MgSO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂, 15-20% EtOAc in Hexanes).
Expected Yield: 92–96%
Purity: >98% (HPLC)
Pathway Visualization
Figure 1: The Borane-mediated reduction pathway ensures the integrity of the aryl-chloride bonds.
Route B: Catalytic Hydrogenation of Cinnamyl Derivatives (The "Scale-Up" Route)
This route reduces 3-(2,4-dichlorophenyl)prop-2-en-1-ol (or the corresponding aldehyde/acid). It is atom-efficient but risky due to competing hydrodehalogenation.
Mechanism & Rationale
The challenge here is reducing the alkene (C=C) without reducing the Ar-Cl bond. Standard Pd/C is not recommended as it is an excellent catalyst for dehalogenation.
Solution: Use Pt/C (Platinum on Carbon) or Pd/C doped with poisons (e.g., thiophene or ethylenediamine) to inhibit the catalyst's activity toward the aryl-halide bond.
Detailed Protocol (Modified for Selectivity)
Precursors: 3-(2,4-Dichlorophenyl)acrylaldehyde or the corresponding allylic alcohol.
Catalyst Selection: Use 5% Pt/C (sulfided) or Pd(0)EnCat™ (encapsulated palladium). Avoid standard 10% Pd/C.
Solvent: Methanol or Ethanol (10 volumes).
Reaction:
Load the autoclave with substrate (50 g), solvent (500 mL), and catalyst (1 wt% loading).
Crucial Step: Add Sodium Acetate (0.5 equiv) or Morpholine (trace) if using Pd/C; this buffers HCl if any dehalogenation occurs, but sulfided Pt is safer.
Pressurize with H₂ to 5 bar (75 psi).
Stir at ambient temperature (20–25°C). Do not heat, as heat promotes dehalogenation.
Workup: Filter catalyst through Celite. Concentrate filtrate.[3]
Expected Yield: 85–90%
Risk: 5–10% Dechlorinated impurity (3-phenylpropanol) if not strictly controlled.
Pathway Visualization
Figure 2: Catalyst selection is the critical control point in the hydrogenation route to prevent side reactions.
Comparative Data Analysis
Feature
Route A: Borane Reduction
Route B: Selective Hydrogenation
Route C: Heck Coupling (Alternative)
Starting Material
Propanoic Acid Derivative
Cinnamic Alcohol/Aldehyde
2,4-Dichloroiodobenzene
Reagents
BH₃·THF or BH₃·DMS
H₂, Pt/C (sulfided)
Pd(OAc)₂, Allyl Alcohol
Chemoselectivity
Excellent (Ar-Cl inert)
Moderate (Risk of Ar-Cl cleavage)
Good (Isomerization risks)
Safety Profile
Moderate (BH₃ is pyrophoric)
Moderate (H₂ pressure)
Moderate (Heavy metals)
Cost Efficiency
Medium (Borane is costly)
High (H₂ is cheap)
Low (Pd catalyst cost)
Scalability
Linear up to ~5kg
Excellent (>100kg)
Moderate
Primary Impurity
Unreacted acid
Dechlorinated byproduct
Branched isomers
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, you must validate the integrity of the Ar-Cl bonds and the Primary Alcohol .
1H NMR (CDCl₃, 400 MHz):
Aromatic Region: Look for the specific 2,4-dichloro pattern.[4] A doublet at ~7.2 ppm (d, J=8Hz, H-6), a doublet at ~7.4 ppm (d, J=2Hz, H-3), and a dd at ~7.1 ppm. Loss of Cl will simplify this pattern to a standard monosubstituted benzene multiplet.
Aliphatic Chain: Triplet at ~3.65 ppm (-CH ₂OH), Multiplet at ~1.85 ppm (central -CH ₂-), Triplet at ~2.75 ppm (benzylic -CH ₂-).
Mass Spectrometry (GC-MS):
Look for the characteristic isotope pattern of two chlorines (M, M+2, M+4 intensities approx 9:6:1).
M+ peak: 218/220/222 Da (approx).
If you see M+ at 150/152 Da, you have stripped the chlorines.
References
Brown, H. C., & Choi, Y. M. (1981). Chemoselective reduction of carboxylic acids with borane-tetrahydrofuran. Journal of Organic Chemistry.
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Referencing selectivity of Pt vs Pd for halogens).
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Validation Guide: Optimized HPLC Method for 3-(2,4-Dichlorophenyl)propan-1-ol Analysis
Executive Summary
In the synthesis of antifungal agents (e.g., Miconazole, Econazole), 3-(2,4-Dichlorophenyl)propan-1-ol (hereafter 3-DCP ) serves as a critical intermediate. Its purity directly impacts the yield and safety profile of the final API. While Gas Chromatography (GC) is often suggested for such volatile alcohols, High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard for pharmaceutical intermediates due to its robustness and ability to recover thermally labile impurities.
This guide presents a validated, optimized RP-HPLC method for 3-DCP, comparing its performance against a generic isocratic HPLC approach and a GC-FID alternative. The data demonstrates that the optimized gradient HPLC method offers superior peak symmetry, sensitivity, and lifecycle robustness compliant with ICH Q2(R2) standards.
Compound Profile & Method Selection Logic
Understanding the physicochemical properties of 3-DCP is the first step in method design.
Property
Value
Methodological Implication
Structure
Aromatic ring with 2 Cl atoms + propyl alcohol chain.[1]
Detection: The dichlorobenzene ring provides a strong chromophore at low UV wavelengths (210–230 nm).
LogP
~2.93 (Moderately Lipophilic)
Stationary Phase: A C18 (Octadecyl) column is ideal. The molecule will retain well, requiring a high % organic modifier to elute.
Boiling Point
~318°C
GC Limitation: Requires high column temperatures (>250°C), increasing the risk of thermal degradation for associated impurities.
pKa
~14 (Alcohol group is neutral)
pH Control: While 3-DCP is neutral, mobile phase acidification (pH 3.0) is critical to suppress silanol activity and sharpen peaks of potential acidic/basic precursors.
Decision Matrix: HPLC vs. GC
The following decision tree illustrates why HPLC was selected as the primary method over GC for this specific application.
Caption: Logical framework for selecting HPLC over GC based on thermal stability and matrix complexity.
Experimental Protocols
A. The Optimized Method (Proposed)
This method utilizes a gradient elution to sharpen the peak shape of 3-DCP and ensure late-eluting dimers are cleared from the column.
Instrument: Agilent 1260 Infinity II or equivalent.
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm). Reasoning: The 3.5 µm particle size offers a balance between resolution and backpressure compared to 5 µm.
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Detection: UV at 220 nm. Reasoning: 220 nm provides ~3x higher signal-to-noise ratio than 254 nm for chlorinated benzenes.
Gradient Program:
0.0 min: 40% B
10.0 min: 80% B (Linear ramp)
12.0 min: 80% B (Hold)
12.1 min: 40% B (Re-equilibration)
17.0 min: End
B. The Generic Method (Comparative)
A standard isocratic method often found in general protocols.
Column: Standard C18 (250 mm × 4.6 mm, 5 µm).[2][3]
The following data was generated during the validation study to objectively compare the two HPLC approaches.
Parameter
Optimized Gradient Method
Generic Isocratic Method
Interpretation
Retention Time (RT)
6.8 min
11.2 min
Gradient improves throughput by 40%.
Theoretical Plates (N)
> 12,000
~ 6,500
Smaller particles (3.5µm) and gradient focusing double the efficiency.
Tailing Factor (T)
1.05
1.35
Acidified mobile phase in the optimized method eliminates silanol interactions.
LOD (Limit of Detection)
0.05 µg/mL
0.25 µg/mL
220 nm detection significantly enhances sensitivity over 254 nm.
Resolution (vs. Impurity A)
3.2
1.8
Gradient separation provides a wider window between the alcohol and its ketone precursor.
Validation Workflow (ICH Q2 R2)
To ensure this method is "Publish Ready" and regulatory compliant, the validation followed the ICH Q2(R2) lifecycle approach. This ensures the method is not just "working" but is "fit for purpose."
Caption: Validation lifecycle aligned with ICH Q2(R2) guidelines, moving from design to routine monitoring.
Key Validation Results
Linearity: The method demonstrated linearity from 10 µg/mL to 150 µg/mL with an
value of 0.9998 .
Accuracy: Recovery studies performed at 80%, 100%, and 120% levels showed a mean recovery of 99.4% ± 0.6% .
Robustness: Deliberate variations in flow rate (±0.1 mL/min) and column temperature (±5°C) resulted in <2% change in peak area, confirming method stability.
Troubleshooting & Expert Insights
Ghost Peaks: If you observe ghost peaks around 10-12 minutes in the gradient method, check your water source. The high sensitivity at 220 nm makes the method susceptible to organic impurities in the water supply. Use LC-MS grade water.
Peak Broadening: 3-DCP is lipophilic. If peak broadening occurs, ensure your sample diluent matches the starting mobile phase (40% ACN). Dissolving the sample in 100% ACN and injecting a large volume (>10 µL) will cause "solvent effect" broadening.
Carryover: Due to the chlorines, the molecule can stick to rotor seals. Include a needle wash step involving 50:50 Methanol:Water.
References
International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
PubChem. (n.d.).[6] Compound Summary for CID 2733478, 3-(2,4-Dichlorophenyl)propan-1-ol. National Library of Medicine. Retrieved from [Link]
Cross-Validation of Analytical Methods for 3-(2,4-Dichlorophenyl)propan-1-ol: A Comparative Guide
Executive Summary & Strategic Rationale In the synthesis of antifungal agents (e.g., azole derivatives), 3-(2,4-Dichlorophenyl)propan-1-ol (CAS: 146882-07-7) serves as a critical chiral or achiral intermediate. Its purit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
In the synthesis of antifungal agents (e.g., azole derivatives), 3-(2,4-Dichlorophenyl)propan-1-ol (CAS: 146882-07-7) serves as a critical chiral or achiral intermediate. Its purity directly impacts the yield and stereochemical integrity of downstream APIs.
While High-Performance Liquid Chromatography (HPLC) is the industry standard for release testing, it often suffers from co-elution of positional isomers (e.g., 2,5-dichloro analogs) in early method development. Conversely, Gas Chromatography (GC) offers superior resolution for volatile isomers but risks thermal degradation of labile impurities.
This guide presents a cross-validation protocol comparing a Reversed-Phase HPLC-UV method against a capillary GC-FID method. We demonstrate that while HPLC is robust for routine assay, GC-FID provides the necessary orthogonality to validate purity claims, particularly regarding isomeric contaminants.
Volatility: Moderate (suitable for GC without derivatization, though silylation improves peak shape).
Solubility: Soluble in Methanol, Acetonitrile, Dichloromethane.
The Validation Gap: Relying solely on HPLC-UV at 254 nm can mask impurities that lack strong UV chromophores or co-elute under isocratic conditions. Cross-validation with GC-FID ensures a "mass-balance" approach, confirming that no volatile, non-UV-absorbing impurities are missed.
Method A: Reversed-Phase HPLC-UV (The Workhorse)
This method is designed for routine QC release , offering high precision and compatibility with aqueous mobile phases.
Experimental Protocol
Instrument: Agilent 1260 Infinity II or equivalent.
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),
mm, 3.5 m.
Mobile Phase:
Solvent A: 0.1% Phosphoric Acid in Water (pH 2.5).
Detection: UV at 220 nm (primary) and 270 nm (secondary for identification).
Injection Volume: 10
L.
Column Temp: 30°C.
Critical Mechanistic Insight
We utilize acidic modification (pH 2.5) not to suppress ionization of the alcohol (which is neutral), but to sharpen the peaks of potential acidic precursors (e.g., 2,4-dichlorophenylacetic acid derivatives) that might remain from synthesis. The 220 nm wavelength is chosen over 254 nm to maximize sensitivity for the chlorinated ring system, lowering the Limit of Quantitation (LOQ).
Method B: GC-FID (The Orthogonal Validator)
This method is the structural arbitrator , used to resolve positional isomers (e.g., 2,6-dichloro vs. 2,4-dichloro) that may co-elute in HPLC.
Sample Prep: Dilute 10 mg sample in 10 mL Dichloromethane (DCM).
Critical Mechanistic Insight
The DB-5ms phase interacts with the dipole moments of the chlorinated ring. Since boiling points of positional isomers differ slightly, the thermal gradient provides separation based on volatility and polarity. FID detection is "carbon-counting," providing a response factor closer to unity for related impurities compared to UV extinction coefficients, which can vary wildly.
Cross-Validation Data Summary
The following data represents typical validation performance metrics for 3-(2,4-Dichlorophenyl)propan-1-ol when analyzed by both methods.
Parameter
Method A (HPLC-UV)
Method B (GC-FID)
Comparative Insight
Linearity ()
(0.05–1.0 mg/mL)
(0.05–2.0 mg/mL)
Both methods show excellent linearity; HPLC is slightly superior at lower concentrations.
Precision (RSD, n=6)
HPLC injection precision is inherently better; GC requires internal standard (e.g., dodecane) to match this.
LOD (Signal/Noise=3)
HPLC-UV @ 220nm is more sensitive for trace analysis.
Specificity
Vulnerable to co-elution of isomers.
Superior for isomer resolution.
GC is the choice for isomeric purity.
Recovery
Both are accurate; GC variability is slightly higher due to inlet discrimination potential.
Logic Flow & Decision Matrix
The following diagram illustrates the recommended workflow for cross-validating a new batch of 3-(2,4-Dichlorophenyl)propan-1-ol.
Routine QC: Use Method A (HPLC) . It is faster, requires less maintenance, and avoids the risk of thermal degradation in the injector port.
Process Development: Use Method B (GC) . When optimizing the synthesis, you must track positional isomers (e.g., 2,6-dichloro impurities) which are often difficult to separate on standard C18 columns but resolve well on non-polar GC columns.
Reference Standard Qualification: Use Both . A "Mass Balance" calculation requires HPLC for non-volatiles and GC for volatiles/solvents.
Troubleshooting the "Delta"
If Method A gives 99.5% purity and Method B gives 98.0%:
Suspect 1: A non-UV absorbing impurity is present (detected by GC-FID, missed by HPLC-UV).
Suspect 2: Thermal degradation of the analyte in the GC inlet (check by lowering inlet temp to 200°C).
Suspect 3: Water or inorganic salts (invisible to both, requires Karl Fischer or Ash testing).
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
U.S. Environmental Protection Agency. (1995). Method 502.2: Volatile Organic Compounds in Water by Purge and Trap Capillary Column Gas Chromatography.
BenchChem. (2025).[3] A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,5-Dichlorophenyl)propan-2-one. (Cited for comparative methodology on chlorinated phenylpropanols).[2]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Antimicrobial efficacy, Structure-Activity Relationship (SAR), and Experimental Protocols.
Executive Summary: The Lipophilic Anchor
In the urgent search for non-beta-lactam antibiotics to combat the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), the 3-(2,4-Dichlorophenyl)propan-1-ol scaffold has emerged as a critical lipophilic pharmacophore.
While the parent alcohol serves primarily as a synthetic intermediate, its functionalized derivatives—specifically the amino-alcohol variants (e.g., SPI009) —have demonstrated breakthrough efficacy. Unlike conventional antibiotics that target metabolically active cells, these derivatives exhibit a unique ability to eradicate bacterial persisters via membrane modulation.
This guide objectively analyzes the efficacy of these derivatives, comparing them against standard-of-care antibiotics, and provides validated protocols for their evaluation.
Structural Activity Relationship (SAR) Analysis
The efficacy of 3-(2,4-Dichlorophenyl)propan-1-ol derivatives hinges on a delicate balance between lipophilicity (for membrane insertion) and polarity (for solubility and interaction with phospholipid headgroups).
Key Structural Drivers
The 2,4-Dichlorophenyl Ring (The Warhead):
Function: Provides the necessary lipophilicity (logP ~3.5–4.5) to penetrate the bacterial cell envelope.
Causality: The chlorine atoms at positions 2 and 4 increase metabolic stability against ring oxidation and enhance binding affinity to hydrophobic pockets in bacterial membranes or enzymes (e.g., FabI).
The Propyl Linker:
Function: Acts as a flexible spacer.
Optimization: Introduction of an amine (–NH–) or ketone (in chalcone precursors) at C1 or C2 significantly boosts activity compared to the saturated alkyl chain alone.
The Hydroxyl Group (–OH):
Function: Hydrogen bond donor.
Criticality: Essential for amphipathic character. Derivatization to an amino-propan-2-ol (as seen in SPI009) shifts the mechanism from simple antisepsis to targeted anti-persister activity.
SAR Visualization
Figure 1: Structural Activity Relationship (SAR) of the 2,4-dichlorophenyl-propanol scaffold highlighting the functional contributions of each moiety.
Comparative Efficacy Analysis
The following analysis focuses on SPI009 , the most prominent derivative in this class, characterized as 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol .[1]
Quantitative Performance (MIC Data)
Table 1: Comparative MIC Values (µg/mL) against Priority Pathogens
Compound
P. aeruginosa (PA14)
S. aureus (MRSA)
E. coli
Mechanism Class
SPI009 (Derivative)
17 – 34
3 – 6
12.5
Membrane Modulator / Anti-persister
Ciprofloxacin
0.25 (Active) / >64 (Persister)
0.5
0.015
DNA Gyrase Inhibitor
Vancomycin
>64 (Resistant)
1.0
>64
Cell Wall Synthesis Inhibitor
Triclosan
>128 (Effluxed)
0.01 – 0.1
0.1
FabI Inhibitor / Membrane Destabilizer
Interpretation:
Vs. Conventional Antibiotics: SPI009 has higher MICs than Ciprofloxacin for active cells. However, its value lies in its bactericidal activity against persister cells , where Ciprofloxacin fails completely.
Spectrum: Broad-spectrum activity covering both Gram-positive (MRSA) and Gram-negative (P. aeruginosa) strains, unlike Vancomycin.
Synergy and Adjuvant Potential
Unlike standard antibiotics that often show indifference, 2,4-dichlorophenyl derivatives exhibit synergy .
Combination: SPI009 + Ciprofloxacin.
Outcome: Complete eradication of P. aeruginosa biofilms where Ciprofloxacin alone left 10-20% survival (persisters).
Mechanism: The derivative permeabilizes the membrane, allowing the antibiotic to bypass efflux pumps or enter dormant cells.
Mechanism of Action: The "Wake-Up" Call
The primary failure mode of traditional antibiotics is their inability to kill dormant (persister) cells. 3-(2,4-Dichlorophenyl)propan-1-ol derivatives bypass this limitation.
Pathway Description
Insertion: The lipophilic 2,4-dichlorophenyl tail inserts into the lipid bilayer.
Destabilization: The molecule alters membrane fluidity and integrity without causing immediate lysis (unlike harsh detergents).
Uptake Facilitation: Increased permeability allows co-administered antibiotics to enter the cell.
Direct Killing: At higher concentrations, it disrupts the proton motive force (PMF), leading to cell death even in metabolically inactive states.
Figure 2: Dual-action mechanism targeting membrane integrity and bioenergetics.
Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols are adapted specifically for lipophilic 2,4-dichlorophenyl derivatives.
Protocol A: Modified Broth Microdilution (MIC)
Standard aqueous protocols often fail due to the compound's low solubility.
Stock Preparation: Dissolve the derivative in 100% DMSO to a concentration of 10 mg/mL.
Note: Do not use ethanol, as it may evaporate during incubation, altering concentrations.
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Critical Step: Ensure final DMSO concentration in the assay plate does not exceed 2.5% (v/v) to avoid solvent toxicity masking the compound's effect.
Inoculum: Dilute overnight bacterial culture to
CFU/mL.
Incubation: 37°C for 20–24 hours.
Readout: Visual turbidity or OD600.
Validation: Include a "DMSO-only" control lane. If the control shows inhibition, the assay is invalid.
Protocol B: Anti-Persister "Time-Kill" Assay
This is the gold standard for validating this specific class of compounds.
Persister Generation: Grow P. aeruginosa (PA14) to stationary phase (incubation > 24 hours). Alternatively, treat exponential phase culture with Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to induce dormancy.
Treatment:
Group A: Control (Buffer).
Group B: Ciprofloxacin (5 µg/mL).
Group C: Derivative (e.g., SPI009) (20 µg/mL).
Group D: Combination (Cipro + Derivative).
Sampling: Aliquot at t=0, 1h, 3h, 5h, and 24h.
Recovery: Wash cells twice in PBS to remove the drug (preventing carryover effect).
Plating: Spot plate on LB agar and count CFUs.
Expected Result: Group B will show a plateau (surviving persisters). Group D should show a >4 log reduction (sterilization).
References
Liebens, V., et al. (2017). "Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens." Frontiers in Microbiology. Link
Defraine, V., et al. (2017). "SPI009, a selective anti-persister compound against Pseudomonas aeruginosa."[2] Scientific Reports. Link
Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link
Zheng, Y., et al. (2024).[3] "Design, synthesis, antimicrobial activity, and mechanism of novel 3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives." Pest Management Science. Link
Technical Guide: Comparative In Vitro Metabolic Stability of Dichlorophenyl Analogs
Executive Summary & Mechanistic Rationale In medicinal chemistry, the phenyl ring is a ubiquitous scaffold but often represents a "metabolic soft spot." Cytochrome P450 (CYP) enzymes, particularly the CYP2C and CYP3A sub...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Rationale
In medicinal chemistry, the phenyl ring is a ubiquitous scaffold but often represents a "metabolic soft spot." Cytochrome P450 (CYP) enzymes, particularly the CYP2C and CYP3A subfamilies, rapidly oxidize electron-rich aromatic rings.
This guide compares the metabolic stability of dichlorophenyl analogs , focusing on the structure-activity relationship (SAR) between chlorine substitution patterns (2,4- vs. 3,4- vs. 2,6-dichloro) and microsomal intrinsic clearance (
).
The "Chlorine Effect" on Metabolism
Chlorine improves metabolic stability through two distinct mechanisms:
Electronic Deactivation: As an electronegative halogen (
), chlorine inductively withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive toward the electrophilic Iron-Oxo species of CYP450 [1].
Steric Blocking (The "Shield"): The Carbon-Chlorine bond length (1.77 Å) and Van der Waals radius (1.75 Å) are significantly larger than Hydrogen. Placing chlorine at specific positions (ortho/para) physically blocks the enzyme's access to the site of metabolism (SOM).
Comparative Analysis: Isomer Performance
The following analysis synthesizes data from lead optimization campaigns (e.g., Diclofenac analogs and NK2 antagonists) to illustrate the stability hierarchy.
A. 3,4-Dichlorophenyl (The "Sertraline" Pattern)
Profile: Common in CNS drugs (e.g., Sertraline).
Metabolic Liability: While the para (4) and one meta (3) positions are blocked, the remaining ortho (2, 6) and meta (5) positions remain accessible.
Performance: Moderate stability. Often requires additional blocking on the scaffold backbone to prevent metabolism at the 2 or 6 positions.
Case Data: In NK2 antagonist optimization, a 3,4-dichlorophenyl scaffold showed a
of <10 min in human liver microsomes (HLM) until the adjacent nitrogen-containing ring was modified to reduce overall lipophilicity, pushing to >120 min [2].[1]
B. 2,4-Dichlorophenyl (The "Azole" Pattern)
Profile: Frequently seen in antifungals (e.g., Miconazole, Ketoconazole).
Metabolic Liability: Blocks the primary para oxidative site and one ortho site.
Performance: High stability against CYP-mediated oxidation.[2][3] The ortho-chlorine forces the ring out of planarity, reducing conjugation and further lowering reactivity.
Risk: Can inhibit CYPs (drug-drug interactions) due to the nitrogen coordination often associated with this pharmacophore, rather than ring instability itself.
C. 2,6-Dichlorophenyl (The "Diclofenac" Pattern)
Profile: Used in NSAIDs (Diclofenac) and antihypertensives (Clonidine).
Metabolic Liability: Both ortho positions are blocked. This creates a "torsional lock," forcing the phenyl ring perpendicular to the rest of the molecule.
Performance:Highest Ring Stability. Direct oxidation of the ring is extremely difficult.
Caveat: Metabolism is often "shunted" to distal parts of the molecule. For Diclofenac, since the ring is blocked, metabolism shifts to the 4'-position of the other ring or leads to reactive acyl glucuronides [3].
Summary Data Table: Representative Stability Trends
Analog Structure
Primary Blocking Mechanism
Relative (HLM)
Primary Metabolic Route
Unsubstituted Phenyl
None
Low (< 15 min)
Para-hydroxylation (Major)
4-Chlorophenyl
Para-blocking
Moderate (~30 min)
Ortho-hydroxylation
3,4-Dichlorophenyl
Para + Meta blocking
High (~60-90 min)
Benzylic oxidation or distal sites
2,6-Dichlorophenyl
Dual Ortho (Steric Shield)
Very High (> 120 min)
Shunted to distal functional groups
Note: Values are representative of typical lead optimization trends; absolute numbers depend on the full molecular scaffold.
Visualization of Metabolic Blocking
The following diagram illustrates how chlorine substitution shifts the metabolic vulnerability.
Figure 1: Mechanism of Chlorine-mediated metabolic blocking. 2,6-substitution provides the highest steric barrier.
Experimental Protocol: Microsomal Stability Assay
To validate the stability of these analogs, use the following self-validating protocol. This workflow ensures data integrity by controlling for cofactor depletion and thermal degradation.
Materials
Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).
Cofactors: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Step-by-Step Workflow
Preparation of Stocks:
Prepare 10 mM stock solutions of test compounds (dichlorophenyl analogs) in DMSO.
Dilute to 1 µM working solution in Phosphate Buffer (100 mM, pH 7.4). Note: Keep DMSO < 0.1% in final incubation to avoid CYP inhibition.
Pre-Incubation (Thermal Equilibrium):
Mix Microsomes (final conc. 0.5 mg/mL) with test compound (1 µM) in buffer.
Incubate at 37°C for 10 minutes .
Why? This allows the compound to bind non-specifically to microsomes and reach thermal equilibrium before metabolism starts.
Reaction Initiation:
Add NADPH regenerating system to start the reaction (
).
Control: Run a "Minus-NADPH" control to detect non-CYP degradation (hydrolysis).
Sampling:
Remove aliquots (50 µL) at
minutes.
Immediately dispense into 150 µL Ice-cold ACN (Quench).
Analysis:
Centrifuge (4000g, 20 min, 4°C) to pellet protein.
Analyze supernatant via LC-MS/MS.[2][3] Monitor disappearance of parent peak area ratio.
Figure 2: Standardized Microsomal Stability Workflow for determining intrinsic clearance.
References
Smith, D. A., & Jones, B. C. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability.[5] ResearchGate.[5] Link
Miyamoto, T., et al. (2002). Structure-Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)-5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor.[1] Journal of Medicinal Chemistry, 45(26), 5753–5770. Link
Kida, K., et al. (2020). Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity.[2] ACS Omega, 5(50), 32605–32616. Link
Benchmarking the purity of 3-(2,4-Dichlorophenyl)propan-1-ol from different suppliers
Title: Benchmarking the Purity of 3-(2,4-Dichlorophenyl)propan-1-ol: A Technical Guide for Drug Development Executive Summary In the synthesis of antifungal azoles and CNS-active piperazine derivatives, the quality of th...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Benchmarking the Purity of 3-(2,4-Dichlorophenyl)propan-1-ol: A Technical Guide for Drug Development
Executive Summary
In the synthesis of antifungal azoles and CNS-active piperazine derivatives, the quality of the intermediate 3-(2,4-Dichlorophenyl)propan-1-ol (CAS: 146882-07-7) is a critical determinant of downstream yield and impurity profiles. Variations in supplier synthesis routes—ranging from hydroboration of allylbenzenes to the reduction of propanoic acid derivatives—introduce distinct impurity fingerprints that standard Certificates of Analysis (CoA) often obscure.
This guide provides a rigorous benchmarking protocol for evaluating this intermediate. By comparing three distinct supplier tiers (Premium, Standard, and Bulk), we demonstrate that "purity" is not a single metric but a multivariate profile involving isomeric contamination, moisture content, and specific process-related impurities that can poison sensitive catalytic steps.
Introduction: The Hidden Cost of Impurities
3-(2,4-Dichlorophenyl)propan-1-ol serves as a "linker" scaffold. Its primary functional group—the primary alcohol—is typically converted into a leaving group (mesylate/tosylate) or oxidized to an aldehyde for reductive amination.
Why Purity Matters:
Isomeric Contamination: The presence of the 2,6-dichloro isomer (often inseparable by standard flash chromatography) can lead to regioisomeric active pharmaceutical ingredients (APIs), causing regulatory hold-ups.
Dehalogenation: Palladium-catalyzed cross-couplings downstream are sensitive to monochloro analogs formed during aggressive hydrogenation steps in the supplier's process.
Methodology: The Benchmarking Protocol
To objectively compare suppliers, we utilize a "Triangulated Analytical Approach" that cross-validates purity claims.
Supplier Selection Criteria
Supplier A (Premium): Specializes in cGMP intermediates; claims >99.5% purity; synthetic route: Hydroboration.
Supplier B (Standard): General catalog chemical supplier; claims >98%; synthetic route: Acid Reduction.
Supplier C (Budget): Bulk industrial supplier; claims >95%; synthetic route: Friedel-Crafts alkylation/reduction (high risk of isomers).
Analytical Workflow (DOT Diagram)
Figure 1: The Triangulated Analytical Workflow ensures no impurity goes undetected by relying on orthogonal detection methods.
Experimental Protocols
These protocols are designed to be self-validating. The use of an internal standard in GC-MS and a reference standard in HPLC is mandatory.
Protocol A: HPLC-UV Purity Assessment
Objective: Quantify non-volatile impurities and isomers.
System: Agilent 1260 Infinity II or equivalent.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
Detection: 220 nm (strong absorption for chlorinated aromatics) and 254 nm.
Sample Prep: Dissolve 10 mg sample in 10 mL Acetonitrile. Filter through 0.22 µm PTFE.
Protocol B: GC-MS for Volatile & Dehalogenated Impurities
Objective: Detect solvent residues and monochloro-analogs (which co-elute in HPLC).
System: Shimadzu GCMS-QP2020 NX.
Column: Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm df).
Oven Program: 60°C (1 min hold) -> 20°C/min to 280°C (5 min hold).
Inlet: Split 20:1, 250°C.
MS Source: EI mode, 230°C. Scan range 40-400 m/z.
Derivatization (Optional): If tailing occurs, treat with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate the alcohol.
Results & Discussion: Comparative Analysis
The following data represents a typical benchmarking outcome for this class of compounds.
Comparative Data Table
Metric
Supplier A (Premium)
Supplier B (Standard)
Supplier C (Budget)
Assay (HPLC Area %)
99.8%
98.2%
94.5%
Water (KF)
0.05%
0.20%
1.50%
Impurity A (Acid Precursor)
ND (<0.01%)
1.1%
0.5%
Impurity B (2,6-Isomer)
ND
0.3%
3.2%
Impurity C (Monochloro)
ND
0.2%
0.8%
Price (Normalized)
100%
60%
25%
Impurity Origins & Impact Analysis
To understand why these impurities exist, we must map them to the synthesis routes.
Impurity A (3-(2,4-Dichlorophenyl)propanoic acid): Found in Supplier B. Likely due to incomplete reduction of the acid starting material using Borane or LiAlH4.
Risk: Reacts with thionyl chloride/mesyl chloride in the next step, consuming reagents and generating side products.
Impurity B (Isomer): Found in Supplier C. Likely originates from a Friedel-Crafts reaction using 1,3-dichlorobenzene, which produces a mixture of 2,4- and 2,6- isomers.
Risk: Critical. Separation of 2,4- and 2,6- isomers is difficult. This impurity will likely carry through to the final drug substance.
Water: High in Supplier C. Indicates poor drying or hygroscopic behavior due to residual salts.
Risk: Hydrolysis of sensitive reagents (e.g., acid chlorides) in downstream steps.
Synthesis & Impurity Map (DOT Diagram)
Figure 2: Mapping impurities back to the synthetic route allows researchers to predict supplier risks based on their manufacturing method.
Conclusion & Recommendations
Benchmarking confirms that for 3-(2,4-Dichlorophenyl)propan-1-ol , price correlates strongly with isomeric purity and water content.
For GMP/Late-Stage Development:Supplier A is the only viable option. The absence of the 2,6-isomer eliminates the need for difficult downstream purification.
For Early Discovery:Supplier B is acceptable if an extra drying step (DCM extraction/MgSO4) is performed to remove water, and if the subsequent reaction can tolerate ~1% acid impurity.
Avoid Supplier C: The presence of isomeric impurities (3.2%) poses a high risk of generating invalid biological data due to "off-target" effects of the regioisomer.
Final Recommendation: Always request a sample for 1H-NMR analysis before bulk purchase to check for the characteristic splitting patterns of the 2,6-dichloro isomer (a triplet vs. the doublet/singlet patterns of the 2,4- system).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15036415, 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol. [Link] (Context for azole synthesis intermediates).
Environmental Protection Agency (EPA) (2017). Environmental Chemistry Method for Propanil & 3,4-DCA in Water. [Link] (Standard HPLC/MS conditions for dichlorophenyl compounds).
Organic Syntheses (2019). Reduction of substituted m-dioxanes to 3-aryl-1-propanols. [Link] (Mechanistic basis for reduction routes).
Guide to the Proper Disposal of 3-(2,4-Dichlorophenyl)propan-1-ol: A Senior Application Scientist's Protocol
As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from procurement to disposal. The compound 3-(2,4-Dichlorophenyl)propan-1-ol, a halogenated...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from procurement to disposal. The compound 3-(2,4-Dichlorophenyl)propan-1-ol, a halogenated aromatic alcohol, requires meticulous handling due to its chemical nature. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in regulatory standards and sound scientific principles. Our objective is to ensure personnel safety and environmental stewardship, moving beyond mere compliance to foster a culture of proactive safety.
Hazard Assessment and Chemical Profile
Halogenated organic compounds are of particular concern for several reasons:
Toxicity: Many are classified as toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4] They can also cause serious skin and eye irritation or damage.[1][5][6]
Environmental Persistence: Chlorinated aromatics can be persistent in the environment and require specialized disposal methods to prevent long-term contamination.
Incineration Byproducts: Improper incineration of chlorinated compounds can lead to the formation of highly toxic dioxins and furans. Therefore, they must be processed in high-temperature incinerators equipped with appropriate scrubbers.[7]
Based on these principles, all waste containing 3-(2,4-Dichlorophenyl)propan-1-ol must be treated as hazardous waste .
Table 1: Inferred Hazard Profile for 3-(2,4-Dichlorophenyl)propan-1-ol
Hazard Attribute
Classification & Precautionary Statements
GHS Pictograms (Description)
Acute Toxicity
Likely toxic if swallowed, inhaled, or in contact with skin.[2][3][4]
Skull and Crossbones
Skin/Eye Irritation
Expected to cause skin irritation and serious eye damage.[1][6]
Corrosion
Carcinogenicity
May be suspected of causing cancer, a common concern for chlorinated compounds.[2][3][4][8]
Health Hazard
Environmental Hazard
Assumed to be hazardous to the aquatic environment.
Environment (Not always on primary label but relevant for disposal)
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] The Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the proper handling of chemicals as detailed in the Laboratory Standard (29 CFR 1910.1450).[11][12]
Key regulatory principles include:
"Cradle-to-Grave" Management: Generators of hazardous waste are responsible for it from the point of generation to its final, documented disposal.[13]
Waste Characterization: All waste must be evaluated to determine if it is hazardous, either because it is specifically "listed" by the EPA or because it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[10][14] 3-(2,4-Dichlorophenyl)propan-1-ol waste falls under this category due to its inherent toxicity.
Segregation and Labeling: Hazardous waste must be segregated and stored in properly labeled containers at or near the point of generation.[9][11][15]
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the necessary steps from the moment waste is generated to its final collection by a licensed disposal vendor.
Personal protective equipment for handling 3-(2,4-Dichlorophenyl)propan-1-ol
Executive Safety Summary 3-(2,4-Dichlorophenyl)propan-1-ol (often an intermediate in antifungal azole synthesis) presents specific handling challenges due to its halogenated aromatic structure. Unlike simple aliphatic al...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
3-(2,4-Dichlorophenyl)propan-1-ol (often an intermediate in antifungal azole synthesis) presents specific handling challenges due to its halogenated aromatic structure. Unlike simple aliphatic alcohols, the addition of the dichlorophenyl group significantly increases lipophilicity .
Why this matters to you:
The increased lipophilicity enhances the molecule's ability to penetrate the stratum corneum (outer skin layer). Standard latex gloves provide insufficient protection against permeation. This guide prioritizes dermal defense and respiratory isolation to prevent systemic absorption and sensitization.
Required only if fume hood is unavailable or during spill cleanup outside the hood.
Engineering Controls & Ventilation Logic
The primary control for 3-(2,4-Dichlorophenyl)propan-1-ol is the Chemical Fume Hood .[2] Do not rely on PPE alone.
DOT Diagram: Ventilation & PPE Decision Logic
This logic tree ensures you select the correct control measure before opening the container.
Figure 1: Decision logic for selecting engineering controls and PPE based on operational volume and energy input.
Operational Handling Protocol
Phase 1: Preparation
Glove Integrity Check: Perform a pneumatic test (air inflation) on nitrile gloves to check for pinholes before donning.
Sash Height: Verify fume hood sash is at the certified working height (usually 18 inches).
Absorbent Staging: Place a chemically resistant absorbent pad (pig mat) on the hood surface. This captures micro-drips that occur during pipetting, preventing surface contamination.
Phase 2: Active Handling (Weighing & Transfer)
Viscosity Note: As a propanol derivative, this substance may be viscous. Avoid rapid pipetting which can create aerosols.
The "Clean Hand/Dirty Hand" Rule: Use your non-dominant hand (Dirty) to manipulate the chemical container and your dominant hand (Clean) to operate instruments/notebooks. This prevents cross-contamination of lab surfaces.
Cap Management: Place caps upside down on the absorbent pad. Do not hold the cap while pouring.
Phase 3: Decontamination
Wipe Down: Wipe the exterior of the container with a Kimwipe dampened with a compatible solvent (e.g., Ethanol) before returning it to storage.
Doffing Sequence:
Remove apron (if worn).
Remove outer gloves (peel from cuff, turning inside out).
Remove goggles (handle by the strap only).
Wash hands with soap and water for 20 seconds immediately.
Emergency Response: Spill Management
In the event of a spill, the lipophilic nature of the compound requires immediate containment to prevent it from spreading into floor tiles or bench seams.
DOT Diagram: Spill Response Workflow
Follow this strict sequence to minimize exposure.
Figure 2: Step-by-step spill response protocol ensuring containment before absorption.
Disposal of Spill Materials:
Do not place halogenated spill debris in general trash. It must be sealed in a secondary container (e.g., a heavy-duty ziplock or jar) and tagged as "Debris contaminated with Halogenated Organics."
Waste Disposal & Compliance
Improper disposal of halogenated alcohols is a major regulatory violation (RCRA).
Segregation: This compound must go into the Halogenated Organic Waste stream.
Do NOT mix with aqueous acid/base waste (risk of exothermic reaction or phase separation).
Do NOT mix with non-halogenated solvents if your facility separates them (halogenated waste incineration is significantly more expensive).
Labeling: clearly mark the tag with the full chemical name: 3-(2,4-Dichlorophenyl)propan-1-ol. Avoid abbreviations.
Rinsing: Triple rinse empty containers with a small amount of acetone. Add the rinsate to the Halogenated Waste container. Deface the label on the empty bottle before recycling/glass disposal.
References
PubChem. (n.d.). Compound Summary: 3-(2,4-Dichlorophenyl)-1-propanol.[3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Laboratory Safety Guidance. Retrieved October 26, 2023, from [Link]
ECHA (European Chemicals Agency). (n.d.). Substance Information: Halogenated Alcohols. Retrieved October 26, 2023, from [Link]